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Potassium oxide (K2O)

Cat. No.: B082979
CAS No.: 12136-45-7
M. Wt: 94.196 g/mol
InChI Key: CHWRSCGUEQEHOH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of K₂O Research Paradigms

The study of alkali metal oxides is foundational to the development of modern chemistry. The French chemist Louis Jacques Thénard is noted for his work on alkali metal peroxides, which was contemporary with early investigations into the reactions of alkali metals with oxygen. These early studies revealed that potassium reacts with atmospheric oxygen to form not only potassium oxide (K₂O) but also potassium peroxide (K₂O₂) and potassium superoxide (B77818) (KO₂). taylorandfrancis.com This complex reactivity indicated that these compounds could be co-products or that some might serve as intermediates for others, suggesting a stepwise oxidation process.

The conceptual framework, or paradigm, for understanding these compounds has evolved significantly. researchgate.netsocialworkmethods.com Initially, research focused on the basic characterization and synthesis of alkali metal oxides. The term "paradigm" itself, as defined by Thomas Kuhn, refers to the shared beliefs, values, and techniques within a scientific community. mai.ac.nz A "paradigm shift" occurs when new information challenges the existing framework. mai.ac.nz For K₂O, the paradigm has shifted from viewing it as a simple binary compound to recognizing its complex role in various chemical systems and industrial processes. mai.ac.nz This evolution was driven by the development of more sophisticated analytical techniques that allowed for a deeper understanding of its structure and reactivity. researchgate.net The historical term "potash," derived from "pot ashes," originally referred to potassium carbonate obtained from wood ashes and is the origin of the element's name, potassium, highlighting its long history in human applications. quora.com

Significance of K₂O in Contemporary Chemical Research

In modern chemical science, potassium oxide remains a compound of significant interest, primarily as a component in complex materials and as a promoter in catalysis. ontosight.aieurekajournals.com Although rarely used in its pure form due to its high reactivity, its properties are leveraged in the synthesis of other important potassium compounds and advanced materials. wikipedia.org

Catalysis: Potassium is extensively used as a promoter for iron-based catalysts in critical industrial processes like Fischer-Tropsch synthesis. nih.gov The addition of K₂O to catalysts, such as those used for producing styrene (B11656) from ethylbenzene, can significantly enhance their performance. taylorandfrancis.com Research has shown that K₂O in Fe/Mn catalysts can retard reduction due to strong Fe-O-K interactions, which helps optimize hydrocarbon selectivity. In catalysts designed for biodiesel production, such as K₂O/Zn-aluminate, the presence of potassium oxide creates optimal basic and acidic properties that enhance catalytic performance and yield. researchgate.net Studies on titania-supported vanadium oxide catalysts, used in selective catalytic reduction of nitrogen oxides, show that the addition of potassium modifies the electronic properties and acid-base functions of the catalyst surface. researchgate.net

Chemical Synthesis: Potassium oxide serves as a precursor in the synthesis of other key potassium chemicals. orchidsinternationalschool.com For instance, its violent reaction with water produces potassium hydroxide (B78521) (KOH), a strong base with numerous industrial applications. wikipedia.orgchemeurope.com It can also be used to synthesize potassium salts through neutralization reactions with various acids. extramarks.comrainhouse.kr

Interactive Table: Synthesis of Potassium Oxide (K₂O)

ReactionDescription
K₂O₂ + 2K → 2K₂O A common and convenient method involving the treatment of potassium peroxide with metallic potassium. wikipedia.org
2KNO₃ + 10K → 6K₂O + N₂ The synthesis occurs by heating potassium nitrate (B79036) with metallic potassium in a vacuum. wikipedia.orgtestbook.com
2K₂O₂ → 2K₂O + O₂ Produced by heating potassium peroxide to 500 °C, causing it to decompose into pure potassium oxide and oxygen. wikipedia.orgtestbook.com
4K + O₂ → 2K₂O Formed through the direct reaction of potassium with a limited supply of oxygen. vedantu.comembibe.com

Interdisciplinary Relevance of K₂O Studies

The study and application of potassium oxide extend across numerous scientific and industrial fields, demonstrating its significant interdisciplinary relevance. u-tokyo.ac.jpscilit.comtugraz.at

Materials Science and Engineering: K₂O is a crucial component in the manufacture of glass and ceramics. ontosight.aiontosight.ai In glassmaking, it acts as a flux, lowering the melting temperature of silica (B1680970), which saves energy and makes the melt easier to process. orchidsinternationalschool.comminnovationind.com This also improves the clarity, brilliance, and chemical durability of the final glass product. minnovationind.comdigitalfire.com In ceramics, potassium oxide can enhance the mechanical strength and thermal resistance of products by stabilizing the glassy phase. orchidsinternationalschool.com An increase in the amount of potassium oxide in glazes can reduce characteristic temperatures, indicating a stronger fluxing effect compared to sodium oxide. mdpi.com Its role in creating new materials is a key topic in advanced materials science, a field focused on designing materials with tailor-made properties for applications in electronics, energy technology, and more. tugraz.at

Agriculture and Geochemistry: In agriculture, the potassium content of fertilizers is universally reported in terms of K₂O equivalent percentage. wikipedia.orgchemeurope.com Potassium is an essential nutrient for plant growth, influencing water retention, disease resistance, and crop yield. orchidsinternationalschool.com Although K₂O itself is not used as a fertilizer, this reporting convention provides a standard measure for farmers. chemeurope.com In geochemistry, K₂O is found in minerals such as kalsilite and is a parameter in the analysis of ocean island basalts, providing insights into geological processes. testbook.comcam.ac.uk

Energy and Environmental Science: Research into alkali metal oxides is relevant to the development of advanced energy storage systems. For example, potassium superoxide (KO₂), which is related to K₂O, is being investigated for use in K-O₂ batteries, a promising technology due to its potential for high energy density and reversibility. acs.org In environmental applications, the principles of green chemistry, which aim to design safer and more efficient chemical processes, guide research into the sustainable use of materials like K₂O in industrial applications. scirp.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula K2O B082979 Potassium oxide (K2O) CAS No. 12136-45-7

Properties

CAS No.

12136-45-7

Molecular Formula

K2O

Molecular Weight

94.196 g/mol

IUPAC Name

dipotassium;oxygen(2-)

InChI

InChI=1S/2K.O/q2*+1;-2

InChI Key

CHWRSCGUEQEHOH-UHFFFAOYSA-N

SMILES

[OH-].[K+].[K+]

Canonical SMILES

[O-2].[K+].[K+]

density

2.3 g/cm³

Other CAS No.

12136-45-7
12401-70-6

physical_description

Potassium monoxide appears as a white-colored crystalline solid. Denser than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.
DryPowder;  OtherSolid;  PelletsLargeCrystals
GREY HYGROSCOPIC CRYSTALLINE POWDER.

Pictograms

Corrosive

solubility

Solubility in water: reaction

Synonyms

potassium oxide

Origin of Product

United States

Synthesis Methodologies for Potassium Oxide K₂o

Direct Reaction Pathways to K₂O Formation

The direct synthesis of potassium oxide involves the reaction of elemental potassium with an oxygen source. These methods are fundamental but require careful control to achieve the desired product, as potassium can also form other oxides, such as potassium peroxide (K₂O₂) and potassium superoxide (B77818) (KO₂).

Stoichiometric Considerations and Yield Optimization

The stoichiometry of the reaction between potassium and oxygen is critical in determining the final product. The formation of potassium oxide follows the balanced equation:

4K + O₂ → 2K₂O

However, the direct oxidation of potassium metal often leads to the formation of potassium peroxide (K₂O₂) as an intermediate. To obtain potassium oxide, this peroxide can be further treated with an excess of potassium metal, effectively reducing the peroxide to the oxide.

K₂O₂ + 2K → 2K₂O

This two-step process highlights a key stoichiometric consideration: the ratio of potassium to oxygen must be carefully controlled to favor the formation of K₂O over the peroxide or superoxide. A large excess of the metal is generally required to ensure the complete conversion to potassium oxide.

Another convenient and direct synthesis route involves heating metallic potassium with potassium nitrate (B79036). The balanced stoichiometric equation for this reaction is:

2KNO₃ + 10K → 6K₂O + N₂

This method is often preferred as it can produce potassium oxide directly with a predictable yield based on the initial molar quantities of the reactants. Optimizing the yield in these reactions involves ensuring the purity of the reactants, maintaining an inert atmosphere to prevent contamination, and precise control over the molar ratios of the starting materials.

Influence of Reaction Conditions on K₂O Purity and Morphology

The conditions under which the synthesis is performed have a significant impact on the purity and physical form of the resulting potassium oxide.

Temperature: Temperature is a crucial factor. For instance, pure potassium oxide can be obtained by heating potassium peroxide at 500°C, which causes it to decompose into potassium oxide and oxygen gas. 2K₂O₂ → 2K₂O + O₂ (at 500°C)

In the reaction between potassium hydroxide (B78521) and molten potassium, temperature control is also essential to drive the reaction forward and manage the release of hydrogen gas. 2KOH + 2K ⇌ 2K₂O + H₂

Atmosphere: Reactions involving elemental potassium must be carried out in an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of undesired oxides and reaction with atmospheric moisture. Potassium oxide is deliquescent and reacts violently with water to form potassium hydroxide (KOH), so its purity is compromised by exposure to humid air.

Morphology: The crystalline structure of potassium oxide is typically an antifluorite cubic structure. The specific conditions of synthesis, such as the rate of cooling and the presence of impurities, can influence the crystallinity and particle size of the final product. However, detailed studies focusing solely on controlling K₂O morphology through these direct pathways are not extensively documented in publicly available research.

Advanced Synthesis of K₂O from Precursor Compounds

Advanced synthesis methods utilize precursor compounds that decompose or react to form potassium oxide, often providing better control over the final product's properties.

Thermal Decomposition of Potassium Salts (e.g., KNO₃, K₂CO₃, KHCO₃)

The thermal decomposition of potassium-containing salts can be a viable route to producing potassium oxide, although the required conditions vary significantly.

Potassium Nitrate (KNO₃): While heating potassium nitrate with metallic potassium yields K₂O, the thermal decomposition of KNO₃ alone typically produces potassium nitrite (B80452) (KNO₂) and oxygen at temperatures around 400°C. A different decomposition pathway that produces potassium oxide, nitrogen, and oxygen has been described, though it requires higher temperatures. 4KNO₃(s) → 2K₂O(s) + 2N₂(g) + 5O₂(g)

Potassium Carbonate (K₂CO₃): Potassium carbonate is thermally very stable. It melts at 891°C and requires temperatures around 1200°C to decompose into potassium oxide and carbon dioxide. K₂CO₃ → K₂O + CO₂ (at ~1200°C)

Potassium Bicarbonate (KHCO₃): Potassium bicarbonate decomposes at much lower temperatures, typically between 100°C and 120°C. However, this initial decomposition yields potassium carbonate, water, and carbon dioxide, not potassium oxide directly. To produce K₂O from KHCO₃, a subsequent high-temperature step is required to decompose the resulting K₂CO₃. 2KHCO₃ → K₂CO₃ + H₂O + CO₂ (at 100-120°C)

Precursor SaltDecomposition EquationApproximate Temperature
Potassium Nitrate (KNO₃)4KNO₃ → 2K₂O + 2N₂ + 5O₂High Temperature
Potassium Carbonate (K₂CO₃)K₂CO₃ → K₂O + CO₂~1200°C
Potassium Bicarbonate (KHCO₃)2KHCO₃ → K₂CO₃ + H₂O + CO₂100-120°C

Sol-Gel and Hydrothermal Synthesis Routes

Sol-gel and hydrothermal methods are widely used for synthesizing metal oxides with controlled particle size, morphology, and homogeneity at relatively low temperatures. These techniques involve the creation of a colloidal suspension (sol) which is then converted into a solid network (gel).

While these methods are common for producing complex oxides such as potassium niobate (KNbO₃) or potassium tungsten oxide (K₂W₄O₁₃), their application for the synthesis of simple potassium oxide (K₂O) is not well-documented in scientific literature. The high reactivity and solubility of potassium precursors often make it challenging to form a stable gel network of pure K₂O using these aqueous-based methods.

Nanoscaled Potassium Oxide (K₂O) Synthesis

The synthesis of nanomaterials can lead to novel properties and applications. Research into nanoscaled potassium oxide has explored several innovative methods.

Green Synthesis: One study reports the successful "green synthesis" of K₂O nanoparticles using Capparis spinosa flower extract. In this method, the biomolecules in the plant extract act as reducing and capping agents, facilitating the formation of K₂O nanoparticles with irregular shapes and sizes ranging from 25 to 95 nm.

Cold Plasma Technique: Another approach utilized a cold plasma technique to synthesize potassium oxide nanoparticles from potassium chloride (KCl) mixed with roselle leaf extract. This method produced spherical KO nanoparticles with sizes ranging from approximately 45 to 134 nm and an average crystallite size of 108 nm.

Gamma Irradiation: Potassium oxide nanoparticles have also been prepared via gamma irradiation, using stabilizers like PVA (polyvinyl alcohol) to control particle size, resulting in mean sizes around 12 nm.

Research in this area often focuses on the unique properties of the nanoparticles. For instance, molecular dynamics simulations have been used to investigate the thermodynamic properties of spherical K₂O nanoparticles, showing that properties like cohesive energy and melting point are size-dependent. These studies indicate a solid-solid phase transition in K₂O nanoparticles between 700-850 K and a melting range of 1300-1550 K, depending on particle diameter.

Fabrication of K₂O Nanoparticles and Nanopowders

The fabrication of potassium oxide nanoparticles and nanopowders employs both biological and physicochemical methods. These approaches are aimed at producing nano-sized particles with high purity and controlled characteristics.

Green Synthesis A prominent and environmentally friendly approach is "green synthesis," which utilizes biological materials as reducing and capping agents. In one such method, K₂O nanoparticles (NPs) were successfully synthesized using Capparis spinosa flower extract. nih.gov The biomolecules present in the extract played a critical role in reducing the potassium precursor and stabilizing the resulting nanoparticles. researchgate.net The K₂O NPs produced through this process were observed to have irregular shapes with sizes ranging from 25 to 95 nm. nih.govresearchgate.net

Another green synthesis technique involves the use of cold plasma. In this method, potassium oxide nanoparticles were synthesized from potassium chloride (KCl) using roselle extract leaves. sciencetechindonesia.com Analysis of the resulting material confirmed the formation of high-purity KO NPs with a spherical shape and sizes varying from 44.66 nm to 134 nm. sciencetechindonesia.comresearchgate.net The average crystallite size was determined to be 108 nm. sciencetechindonesia.com

Physicochemical Methods Physicochemical routes offer another avenue for K₂O nanoparticle synthesis. Gamma irradiation has been employed to prepare potassium oxide nanoparticles using stabilizers and capping agents like Polyvinyl alcohol (PVA) and Polyvinylpyrrolidone (PVP) to control particle size. ekb.eg High-resolution transmission electron microscopy (HRTEM) confirmed the formation of K₂O nanoparticles within the polymer network, with sizes ranging from 7 to 27 nm and a bulk size centered around 12 nm. ekb.eg

The hydrothermal method has also been utilized, particularly for the development of bimetallic nanofillers. This technique was successfully applied to create nanofillers composed of Strontium oxide (SrO) and Potassium oxide (K₂O). researchgate.net

Table 1: Comparison of K₂O Nanoparticle Synthesis Methods

Synthesis Method Precursor/Agent Stabilizer/Capping Agent Resulting Particle Size Particle Shape
Green Synthesis (Plant Extract) Potassium Salt Capparis spinosa Flower Extract 25 - 95 nm Irregular
Green Synthesis (Cold Plasma) Potassium Chloride (KCl) Roselle Extract 44.66 - 134 nm Spherical
Gamma Irradiation Potassium Salt PVA / PVP 7 - 27 nm Not Specified

Controlled Growth of K₂O Thin Films

The deposition of high-quality thin films containing alkali metals like potassium presents unique challenges. However, Atomic Layer Deposition (ALD) has been demonstrated as a viable technique for the controlled growth of potassium oxide thin films for the first time. rsc.orgrsc.org ALD is a process based on sequential, self-limiting chemical reactions that allow for atomic-level control over film thickness and composition.

For the deposition of K₂O, potassium tert-butoxide (KOtBu) was evaluated and identified as a suitable precursor. rsc.org The ALD process for potassium oxide involves alternating pulses of the KOtBu precursor and a water (H₂O) vapor co-reactant. This method exhibits a defined ALD temperature window between 250 °C and 300 °C, within which self-limiting growth occurs, ensuring the deposition of uniform and conformal films. rsc.org

Furthermore, the ALD technique enables the fabrication of complex, multi-component materials. By integrating KOtBu and H₂O cycles with cycles of other precursors, such as trimethylaluminum (B3029685) (TMA) and water, it is possible to deposit K-Al-O systems with controllable stoichiometry. rsc.org This capability opens the door for creating novel thin film materials that were previously difficult to synthesize. rsc.org

Table 2: Atomic Layer Deposition (ALD) Parameters for Potassium Oxide Thin Films

Parameter Specification Source
Deposition Technique Atomic Layer Deposition (ALD) rsc.orgrsc.org
Potassium Precursor Potassium tert-butoxide (KOtBu) rsc.org
Oxygen Source Water (H₂O) rsc.org
Deposition Temperature 250 °C to 300 °C rsc.org

Methodologies for Size and Morphology Control in Nanostructures

Controlling the size and shape (morphology) of nanoparticles is critical as these characteristics significantly influence their physical and chemical properties. inl.gov Several strategies can be employed during the synthesis of K₂O and other metal oxide nanostructures to achieve desired geometries.

Use of Capping Agents and Stabilizers Capping agents and stabilizers play a crucial role in nanoparticle synthesis by preventing the agglomeration of particles and restricting their growth. inl.gov In the green synthesis of K₂O, biomolecules from plant extracts act as natural capping agents. researchgate.net In physicochemical methods, polymers such as PVA serve as stabilizers, surrounding the nanoparticles to control their final size. ekb.eg The choice of surfactant or capping agent can selectively adsorb to different crystal faces, thereby directing the growth and final shape of the nanoparticle. azonano.com

Tuning of Reaction Parameters The conditions under which the synthesis is performed are key levers for controlling nanostructure morphology. Important parameters include:

Temperature and Time: The reaction temperature and duration significantly impact crystal growth. For instance, in hydrothermal synthesis, altering the temperature and time can lead to different particle shapes. inl.gov

Precursor Concentration: The concentration of chemical precursors influences the nucleation and growth kinetics, which in turn affects the size and size distribution of the resulting nanoparticles. inl.govi-asem.org

pH of the Media: The pH of the reaction solution can affect the surface charge of the particles and the reaction chemistry, thereby influencing the final morphology. mdpi.com

Control of the Synthesis Environment The environment in which the synthesis occurs provides another layer of control. Supercritical fluids, for example, have tunable properties that can be adjusted to control nanoparticle size and shape. rsc.org In thin film deposition, techniques like ALD offer precise, layer-by-layer control due to their self-limiting nature, ensuring uniformity. rsc.org In contrast, physical vapor deposition methods allow for tuning of morphology by controlling the energy and flux of the depositing atoms. nih.gov

Table 3: Methodologies for Nanostructure Size and Morphology Control

Methodology Controlling Parameter Effect on Nanostructure
Capping/Stabilizing Agents Type and concentration of agent (e.g., plant extracts, polymers) Prevents agglomeration, directs crystal growth, controls final size and shape
Reaction Parameters Temperature, time, precursor concentration, pH Influences nucleation and growth rates, determines particle size and morphology

Crystallographic and Structural Characterization of Potassium Oxide K₂o

Elucidation of K₂O Crystal Structures

Potassium oxide exhibits polymorphism, meaning it can exist in more than one crystal structure. The most common and stable form under ambient conditions is the antifluorite structure, but other polymorphs, including monoclinic and orthorhombic systems, have been identified. wikipedia.orgmaterialsproject.orgmaterialsproject.org

The most well-documented crystal structure for K₂O is the antifluorite structure, which is a face-centered cubic (FCC) system. wikipedia.orgwikipedia.org In this arrangement, the positions of cations and anions are reversed compared to the fluorite (CaF₂) structure. wikipedia.orgwikipedia.org The potassium (K⁺) ions occupy the tetrahedral interstitial sites, while the oxide (O²⁻) ions are located at the regular sites of the FCC lattice. wikipedia.org This structure belongs to the cubic space group Fm-3m, No. 225. webqc.orgmaterialsproject.org

Another identified polymorph of K₂O crystallizes in the orthorhombic Pnnm space group. materialsproject.org This structure is also described as being of the Fluorite type. materialsproject.org

Crystal SystemSpace GroupPearson Symbol
CubicFm-3mcF12
OrthorhombicPnnmoP6

A monoclinic polymorph of potassium oxide has also been characterized, crystallizing in the C2/c space group (No. 15). materialsproject.org This structure is described as being beta Vanadium nitride-like. materialsproject.org In this configuration, the atomic arrangement and coordination environment differ significantly from the cubic antifluorite structure.

Crystal SystemSpace GroupPearson Symbol
MonoclinicC2/cmS12

The existence of different polymorphs of K₂O implies that structural transitions can occur under varying conditions of temperature and pressure. researchgate.net While the cubic antifluorite structure is the most stable form under standard conditions, high-pressure studies on related alkali metals suggest that K₂O may undergo phase transitions to denser, more complex structures under compression. researchgate.netresearchgate.net Molecular dynamics simulations have explored the relative stability of different potential crystal structures for K₂O, such as anti-PbCl₂, anti-CdCl₂, and anti-CdI₂, and have investigated temperature-induced phase transformations. researchgate.net These simulations indicate that at elevated temperatures, transitions from these other structural types to the anti-CaF₂ (antifluorite) type are possible. researchgate.net The study of polymorphism is crucial for understanding the material's behavior across a range of thermodynamic conditions. mdpi.comnih.gov

Local and Long-Range Atomic Order in K₂O Systems

The arrangement of atoms at both short (local) and long distances within the crystal lattice defines the structural order of K₂O. This order is characterized by specific bond lengths, coordination numbers, and the precise dimensions of the unit cell.

In the common cubic antifluorite (Fm-3m) structure, the coordination geometry is well-defined. Each potassium (K⁺) ion is coordinated to four oxide (O²⁻) ions in a tetrahedral arrangement. wikipedia.orgwebqc.org Conversely, each oxide ion is surrounded by eight potassium ions in a cubic configuration. wikipedia.orgwebqc.org The K-O bond length in the crystalline lattice is approximately 2.78 pm. guidechem.com

For the orthorhombic (Pnnm) polymorph, the K¹⁺ ion is also bonded to four equivalent O²⁻ atoms, forming a network of corner and edge-sharing KO₄ tetrahedra. materialsproject.org The K-O bond distances in this structure are reported to be in the range of 2.75-2.77 Å. materialsproject.org

In the monoclinic (C2/c) structure, the coordination is different. The K¹⁺ ion is bonded in a distorted T-shaped geometry to three equivalent O²⁻ atoms. materialsproject.org This results in one shorter K-O bond length of 2.66 Å and two longer ones of 2.70 Å. materialsproject.org The oxide ion in this structure is bonded to six equivalent K¹⁺ atoms. materialsproject.org

Polymorph (Space Group)K⁺ Coordination GeometryO²⁻ Coordination GeometryK-O Bond Distances (Å)
Cubic (Fm-3m)Tetrahedral (4 O²⁻)Cubic (8 K⁺)~2.78
Orthorhombic (Pnnm)Tetrahedral (4 O²⁻)Body-centered cubic (8 K⁺)2.75 - 2.77
Monoclinic (C2/c)Distorted T-shaped (3 O²⁻)Distorted Pentagonal Pyramidal (6 K⁺)2.66 (x1), 2.70 (x2)

The unit cell is the fundamental repeating unit of a crystal structure, defined by its lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). wikipedia.org

For the cubic (Fm-3m) antifluorite structure of K₂O, the lattice is defined by a single parameter, a, as all axes are equal and all angles are 90°. The reported lattice constant is a = 6.436 Å. wikipedia.orgwebqc.org

The orthorhombic (Pnnm) polymorph has three different lattice constants and 90° angles. The reported values are a = 4.50 Å, b = 4.52 Å, and c = 6.38 Å. materialsproject.org

The monoclinic (C2/c) structure is defined by three unequal axes and one non-90° angle (β). Its lattice parameters are a = 7.39 Å, b = 7.39 Å, c = 7.59 Å, and β = 118.41°. materialsproject.org

Polymorph (Space Group)a (Å)b (Å)c (Å)α (°)β (°)γ (°)Unit Cell Volume (ų)
Cubic (Fm-3m)6.4366.4366.436909090266.58
Orthorhombic (Pnnm)4.504.526.38909090129.60
Monoclinic (C2/c)7.397.397.5990118.4190364.82

Defect Chemistry and Non-Stoichiometry in K₂O Structures

The crystallographic and structural integrity of potassium oxide (K₂O) is subject to intrinsic and extrinsic defects, which play a crucial role in defining its chemical and physical properties. The study of these imperfections, known as defect chemistry, is fundamental to understanding the non-stoichiometric behavior of K₂O. Non-stoichiometric compounds are those in which the elemental composition cannot be represented by a simple ratio of integers, a direct consequence of the presence of crystal defects.

In K₂O, the predominant intrinsic point defects are Schottky and Frenkel defects. These defects arise from thermodynamic considerations and are inherent to the crystal structure at temperatures above absolute zero.

Schottky Defects

The reaction for the formation of a Schottky defect in K₂O is:

Where:

null represents a perfect lattice.

V'ₖ denotes a vacancy on a potassium site with an effective charge of -1.

V••ₒ represents a vacancy on an oxygen site with an effective charge of +2.

The formation of these vacancies disrupts the perfect periodic potential of the crystal, influencing ionic conductivity and other transport properties.

Frenkel Defects

A Frenkel defect involves an ion being displaced from its regular lattice site to an interstitial site, creating a vacancy-interstitial pair. In K₂O, a potassium Frenkel defect would involve a K⁺ ion moving to an interstitial position, leaving behind a vacancy. This can be written in Kröger-Vink notation as:

Where:

Kₓₖ is a potassium ion on a potassium lattice site (a neutral site).

V'ₖ is a vacancy on a potassium site with an effective charge of -1.

Kᵢ• is a potassium ion in an interstitial site with an effective charge of +1.

The relative stability and concentration of Schottky and Frenkel defects are determined by their formation energies. Computational studies based on first-principles calculations are instrumental in determining these energies, although specific experimental values for K₂O are not widely available. Theoretical calculations for alkali oxides suggest that the formation energy for Schottky defects is generally lower than for Frenkel defects, indicating that Schottky defects are the more dominant intrinsic disorder in K₂O.

Non-Stoichiometry

The presence of these intrinsic defects can lead to non-stoichiometry in potassium oxide, which can be represented by the formula K₂₋ₓO or K₂O₁₋ᵧ, where x and y represent the deviation from the ideal stoichiometry. This deviation is often influenced by external conditions such as temperature and the partial pressure of oxygen. For instance, at high temperatures, K₂O can undergo dismutation into potassium peroxide (K₂O₂) and metallic potassium, indicating a complex phase behavior and a propensity for non-stoichiometry.

The extent of non-stoichiometry is directly related to the concentration of the dominant defect species. The equilibrium concentration of defects at a given temperature (T) is proportional to exp(-ΔG/kT), where ΔG is the Gibbs free energy of defect formation and k is the Boltzmann constant.

Data on Defect Energetics

While comprehensive experimental data on defect formation energies in K₂O is scarce, theoretical studies provide valuable insights. The following table summarizes the types of intrinsic point defects in K₂O and their descriptions.

Defect TypeKröger-Vink NotationDescription
Potassium VacancyV'ₖA vacant potassium lattice site with an effective negative charge.
Oxygen VacancyV••ₒA vacant oxygen lattice site with an effective positive charge.
Potassium InterstitialKᵢ•A potassium ion occupying an interstitial position with an effective positive charge.
Schottky Defect2V'ₖ + V••ₒA set of two potassium vacancies and one oxygen vacancy, maintaining charge neutrality.
Frenkel Defect (K⁺)V'ₖ + Kᵢ•A pair of a potassium vacancy and a potassium interstitial.

Further research, particularly combining computational modeling with advanced experimental techniques, is necessary to fully elucidate the defect chemistry and the precise range of non-stoichiometry in potassium oxide under various conditions.

Spectroscopic Interrogation of Potassium Oxide K₂o

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in elucidating the structural framework of materials containing potassium oxide. These methods are particularly sensitive to the local environment of atoms and the nature of their chemical bonds.

In silicate (B1173343) systems, such as K₂O-SiO₂ glasses and melts, FTIR spectroscopy is a powerful tool for investigating the silicate network structure. The addition of K₂O as a network modifier disrupts the continuous silica (B1680970) (SiO₂) network by breaking Si-O-Si bridging oxygen bonds and creating non-bridging oxygens (NBOs). This alteration in the network polymerization is directly observable in the FTIR spectrum.

The primary absorption bands in the mid-infrared region correspond to the fundamental vibrations of the Si-O bonds. The asymmetric stretching vibrations of the Si-O-Si bridges are particularly sensitive to the degree of network connectivity. In pure vitreous silica, a strong absorption band is observed around 1100 cm⁻¹. When K₂O is introduced, this band broadens and shifts to lower wavenumbers, indicating a depolymerization of the silicate network. Furthermore, new bands appear at lower frequencies (typically between 850 and 1000 cm⁻¹), which are assigned to the stretching vibrations of Si-O bonds in SiO₄ tetrahedra with one or more NBOs (denoted as Qⁿ units, where 'n' is the number of bridging oxygens).

Research findings indicate that the position and intensity of these bands are directly correlated with the K₂O content. An increase in K₂O leads to a systematic decrease in the frequency of the main Si-O-Si asymmetric stretching band and an increase in the intensity of the bands associated with NBOs. This allows for a semi-quantitative analysis of the different structural units within the glass.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Structural Interpretation in K₂O-SiO₂ Systems
Si-O-Si Asymmetric Stretch (Q⁴)~1100Stretching of bridging oxygen in a fully polymerized network
Si-O⁻ Stretch (Q³)~1000 - 1050Stretching in tetrahedra with one non-bridging oxygen
Si-O⁻ Stretch (Q²)~950 - 980Stretching in tetrahedra with two non-bridging oxygens
Si-O⁻ Stretch (Q¹)~900Stretching in tetrahedra with three non-bridging oxygens
Si-O-Si Bending/Rocking~450 - 500Bending and rocking motions of the silicate network

This table provides typical wavenumber ranges for Si-O vibrations in potassium silicate glasses. The exact positions can vary with composition and temperature.

Raman spectroscopy complements FTIR by providing information on the symmetric stretching vibrations of the silicate network, which are often weak or inactive in infrared absorption. This technique is highly effective for studying the local structure and identifying phase transitions in K₂O-containing systems, such as the crystallization of glass-ceramics.

In K₂O-SiO₂ glasses, Raman spectra exhibit distinct bands corresponding to different Qⁿ species. The relative areas of these bands can be used to quantify the distribution of silicate structural units. For instance, sharp peaks in the Raman spectrum are indicative of a high degree of structural order, such as the formation of crystalline phases within an amorphous matrix.

During a phase transition, such as the heat-induced crystallization of a Na₂O-K₂O-Nb₂O₅-SiO₂ glass, Raman spectroscopy can monitor the emergence of new, sharp peaks corresponding to the crystalline phases. For example, the formation of crystalline sodium niobate (NaNbO₃) in such a glass is marked by the appearance of characteristic sharp Raman bands. researchgate.net The disappearance of broad amorphous bands and the growth of these crystalline peaks provide a clear signature of the phase transition. osti.govthermofisher.com The crystalline phase exhibits sharp peaks due to the long-range order, in contrast to the broad bands of the disordered amorphous phase. xpsfitting.com

System ExamplePhenomenon ObservedRaman Spectral Changes
K₂O-SiO₂ GlassLocal Structure AnalysisBands corresponding to Qⁿ units (~850-1100 cm⁻¹) provide speciation of silicate tetrahedra.
Na₂O-K₂O-Nb₂O₅-SiO₂ GlassCrystallizationAppearance of sharp peaks characteristic of crystalline NaNbO₃ phases upon heat treatment. researchgate.net
Amorphous to Crystalline SolidGeneral Phase TransitionBroad, diffuse bands of the amorphous state are replaced by sharp, well-defined crystalline peaks. osti.gov

This table illustrates the application of Raman spectroscopy in detecting structural arrangements and phase changes in potassium-containing systems.

X-ray Spectroscopic Techniques

X-ray based spectroscopic and diffraction methods are indispensable for the analysis of K₂O, offering information from crystalline phase identification to surface chemical states and the local coordination environment of potassium ions.

X-ray diffraction (XRD) is the primary technique for identifying and quantifying crystalline phases in a material. aip.orgresearchgate.net Every crystalline solid has a unique XRD pattern, characterized by the positions (2θ angles) and intensities of the diffraction peaks, which serves as a "fingerprint" for that substance.

For potassium oxide, XRD is used to confirm its presence and crystalline form in a sample. The anti-fluorite crystal structure of K₂O gives rise to a characteristic diffraction pattern. By comparing the experimental XRD pattern of a sample to a standard reference database, such as the Joint Committee on Powder Diffraction Standards (JCPDS), the presence of K₂O can be unequivocally identified. For instance, a prominent diffraction peak for K₂O is observed at a 2θ angle of approximately 32.22°, corresponding to the (111) crystal plane, as referenced in JCPDS card number 47-1701. thermofisher.comresearchgate.net

XRD is also quantitative. The intensity of the diffraction peaks is proportional to the amount of the crystalline phase present, allowing for the determination of the weight fraction of K₂O in a multiphase mixture. researchgate.net

CompoundCrystal SystemSpace GroupJCPDS Card No.Major Diffraction Peak (2θ)Corresponding Miller Index (hkl)
Potassium Oxide (K₂O)CubicFm-3m47-1701~32.22°(111)

This table presents characteristic XRD data for the identification of crystalline potassium oxide.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical oxidation states of the elements within the top few nanometers of a material's surface. rsc.org When a sample is irradiated with X-rays, core-level electrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

For potassium, the K 2p photoelectron peak is analyzed. This peak is split into two components, K 2p₃/₂ and K 2p₁/₂, due to spin-orbit coupling. The binding energy of these peaks can indicate the oxidation state of potassium, which is invariably +1 in its compounds. In potassium oxide, the K 2p₃/₂ peak is typically observed at a binding energy of approximately 292.9 to 293.0 eV. rsc.org The energy separation between the K 2p₃/₂ and K 2p₁/₂ peaks is consistently around 2.8 eV, which is a characteristic signature for potassium. researchgate.net Shifts in these binding energies can occur due to changes in the coordination or bonding environment, providing insight into the interaction of K₂O with other components on a surface.

ElementCore LevelSpin-Orbit ComponentsTypical Binding Energy (eV) for K₂OCharacteristic Spin-Orbit Splitting (eV)
Potassium (K)K 2pK 2p₃/₂~292.9 - 293.0~2.8
K 2p₁/₂~295.7 - 295.8

This table summarizes the key XPS parameters for the identification of the chemical state of potassium in potassium oxide. Binding energies are referenced to adventitious carbon at 284.8 eV.

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and electronic structure of a specific element within a material. It is particularly valuable for amorphous or poorly crystalline systems where XRD is less effective. By tuning the X-ray energy through the absorption edge of an element (e.g., the K-edge for potassium at ~3.6 keV), the excitation of core electrons to unoccupied states is measured.

The resulting spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region, close to the absorption edge, is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom. researchgate.netresearchgate.net The shape of the XANES spectrum and the position of the absorption edge serve as a fingerprint for a particular potassium species.

In the field of catalysis, K-edge XAS is used to investigate the speciation of potassium promoters. For example, operando XAS studies can track changes in the chemical form of potassium during a catalytic reaction. By comparing the XANES spectra of a working catalyst to those of reference compounds like K₂O, K₂CO₃, or KOH, the dominant potassium species under reaction conditions can be identified. Features in the XANES spectrum, such as pre-edge peaks and the position of the main absorption peak (white line), are characteristic of the local environment and electronic structure of the potassium ions.

Potassium SpeciesKey XANES FeatureInterpretation
K₂OSpecific edge position and post-edge oscillationsFingerprint for potassium in an oxide coordination environment.
K₂CO₃Distinct white line intensity and shapeIdentifies the presence of potassium carbonate, a common species in catalysts. researchgate.netresearchgate.net
KOHUnique pre-edge and edge featuresDifferentiates potassium hydroxide (B78521) from other potassium species.
K in CatalystShift in edge energy or change in feature shapeIndicates changes in oxidation state, coordination number, or interaction with the catalyst support. researchgate.net

This table highlights the utility of K-edge XANES in distinguishing between different chemical forms (speciation) of potassium.

Other Advanced Spectroscopic Methods

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of K₂O-containing Silicates

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment and structure of materials. In the study of potassium-containing silicates, NMR spectroscopy provides detailed insights into the silicate network's connectivity and the role of potassium ions. Various nuclei, including ²⁹Si, ³⁹K, and ¹⁷O, are utilized to obtain a comprehensive structural picture.

Research Findings from Multi-Nuclear NMR Studies:

²⁹Si MAS NMR: ²⁹Si Magic Angle Spinning (MAS) NMR is particularly effective for characterizing the silicate framework. berkeley.edu It can distinguish between different silicate structural units, known as Qⁿ species, where 'n' represents the number of bridging oxygen atoms connecting a silicon tetrahedron to neighboring tetrahedra. Studies on binary potassium silicate glasses have identified and quantified these species. researchgate.net For instance, in glasses with high silica content, two distinct types of Q⁴ species have been resolved: Q⁴-3, which are Q⁴ units connected to one or more Q³ neighbors, and Q⁴-4, which are Q⁴ units surrounded only by other Q⁴ neighbors. researchgate.net The distribution of these Qⁿ units provides critical information about the degree of polymerization and the random distribution of network-modifying K₂O within the silica network. berkeley.eduresearchgate.net

³⁹K NMR: While less common due to the quadrupolar nature of the ³⁹K nucleus, high-field ³⁹K solid-state NMR can directly probe the local environment of potassium ions. acs.org This technique has been successfully applied to distinguish between different types of potassium sites in tecto- and phyllosilicates based on the frequency of the NMR peak. cambridge.org In studies of hydrated smectites, ³⁹K NMR has been used to differentiate between mobile, hydrated K⁺ ions and "fixed" potassium, offering information complementary to classical chemical methods for studying ion exchange and fixation in clays. cambridge.org The chemical shift range for K⁺ ions in solid diamagnetic salts is in excess of 100 ppm, indicating a substantial sensitivity to the local environment. acs.org

¹⁷O NMR: As oxygen is a fundamental component of the silicate framework, ¹⁷O NMR provides direct information about the silicon-oxygen bonding environment. It can distinguish between bridging oxygen (Si-O-Si) and non-bridging oxygen (Si-O⁻ K⁺) sites. researchgate.net The concentration of non-bridging oxygens, which increases with the addition of K₂O, can be monitored, offering a direct measure of the network-modifying effect of potassium oxide. researchgate.net

The data below summarizes the application of different NMR techniques to K₂O-containing silicates.

NucleusTechniqueInformation ObtainedExample Findings in K₂O-Silicates
²⁹Si MAS NMRSilicate network connectivity (Qⁿ speciation), degree of polymerization.Identification of Q⁴-3 and Q⁴-4 species in high-silica glasses, suggesting a random distribution of Q³ and Q⁴ units. researchgate.net
³⁹K High-Field MAS NMR, Spin-EchoLocal environment of K⁺ ions, hydration state, mobility.Distinction between tecto- and phyllosilicates; discrimination between mobile and "fixed" K⁺ in hydrated smectites. cambridge.org
¹⁷O MAS NMR, 3QMAS NMRIdentification of bridging vs. non-bridging oxygens (NBOs).Quantification of NBO concentration as a function of K₂O content, directly showing its role as a network modifier. researchgate.net

Optical Spectroscopy for Electronic Structure and Band Gaps

Optical spectroscopy is a key method for investigating the electronic structure of materials, including the determination of the band gap—the energy difference between the valence band and the conduction band. For potassium oxide and materials containing it, techniques like electron momentum spectroscopy and UV-Vis absorption spectroscopy provide valuable data on their electronic properties.

Electronic Structure of K₂O:

Potassium oxide is a highly ionic compound. iaea.org Its electronic structure is characterized by valence bands primarily derived from the filled O 2p and K 3p orbitals, with deeper bands arising from O 2s and K 3s states. The conduction band is formed from unoccupied potassium and oxygen states. An experimental and theoretical investigation using electron momentum spectroscopy mapped the band dispersions in the oxygen valence bands and the potassium 3p and 3s bands. iaea.org This study determined a significant energy gap of 30.4 ± 0.2 eV between the O 2p and K 3s bands. iaea.org

Band Gap of K₂O:

The fundamental band gap of K₂O has been determined through various theoretical calculations, which typically predict an indirect band gap. researchgate.netresearchgate.net This means the maximum energy of the valence band and the minimum energy of the conduction band occur at different points in the Brillouin zone. researchgate.net First-principles calculations indicate the valence band maximum is located at the X point, while the conduction band minimum is at the Γ point. researchgate.net

Theoretical band gap values for K₂O vary depending on the computational method used. It is widely acknowledged that standard density functional theory (DFT) approaches like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) tend to underestimate band gaps. researchgate.netmaterialsproject.org More advanced methods provide values that are expected to be more accurate.

The following table presents a comparison of calculated band gap values for K₂O from different theoretical studies.

MethodBand Gap TypeCalculated Band Gap (eV)Source
Materials Project (DFT)Indirect1.722 materialsproject.org
TB-LMTOIndirect (Γ-X)1.782 researchgate.net
EVGGAIndirect (X-Γ)~2.9 researchgate.netresearchgate.net

Computational Chemistry and Theoretical Modeling of Potassium Oxide K₂o

First-Principles Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of materials from the ground up, without requiring empirical parameters.

First-principles calculations confirm that potassium oxide is a highly ionic compound, a characteristic that defines its electronic structure and bonding. The bond is formed between two potassium (K) atoms, which each donate one valence electron, and one oxygen (O) atom, which accepts these two electrons to achieve a stable electron configuration. This transfer results in the formation of K⁺ cations and an O²⁻ anion, held together by strong electrostatic forces.

DFT calculations have been employed to determine the electronic band structure of K₂O. These studies reveal that K₂O is an indirect band gap semiconductor. The Materials Project, utilizing the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA), calculates a band gap of approximately 1.72 eV. icm.edu.pl It is important to note that DFT calculations with standard functionals like GGA are known to underestimate band gaps. Other theoretical investigations, combining experimental data from electron momentum spectroscopy with DFT calculations, have also explored the band dispersions in the oxygen valence bands and potassium 3p and 3s bands. bibliotekanauki.pl

The primary bonding in K₂O is ionic, arising from the significant difference in electronegativity between potassium and oxygen. The calculated electronic structure shows a valence band dominated by O 2p states and a conduction band primarily composed of unoccupied K 4s states, consistent with the charge transfer from potassium to oxygen.

PropertyDescriptionSource
Bond Type Primarily ionic nih.govwikipedia.org
Band Gap (Calculated) ~1.72 eV (Indirect) icm.edu.pl
Valence Band Dominated by O 2p states bibliotekanauki.pl
Conduction Band Composed mainly of K 4s states bibliotekanauki.pl

While direct DFT studies on adsorption specifically onto K₂O surfaces are not extensively documented in recent literature, the principles can be inferred from its properties and studies on related materials. As a strong basic oxide, K₂O surfaces are expected to exhibit high reactivity, particularly towards acidic molecules.

DFT calculations on K-promoted catalyst surfaces provide insight into the electronic effects that would govern adsorption on K₂O. The presence of potassium (or K₂O) on a surface generally increases the local electron density and enhances the surface basicity. nih.govmdpi.com This leads to stronger adsorption of acidic gases like CO₂ and SO₂. DFT studies on K-promoted MgO, for example, show that potassium significantly enhances the binding of CO₂ molecules to the surface. arxiv.org It is theorized that K₂O surfaces would act as strong electron donors, facilitating charge transfer to adsorbed molecules, thereby activating them for subsequent reactions. This electron-donating capability is a key factor in potassium's role as a promoter in catalysis, where it increases the adsorption energy of reactants. trakya.edu.tr

Potassium oxide is more commonly utilized as a potent catalyst promoter than as a primary catalyst. DFT studies have been instrumental in elucidating the mechanisms behind its promoter action. The addition of K₂O to catalysts for reactions like CO₂ hydrogenation or methane (B114726) reforming enhances performance primarily by modifying the electronic properties and basicity of the catalyst surface. nih.govmaterialsproject.org

Theoretical models show that K₂O can alter catalytic reaction pathways in several ways:

Enhanced Reactant Adsorption: By increasing surface basicity, K₂O promotes the adsorption and activation of acidic reactants like CO₂. DFT calculations on iron-based catalysts show that potassium lowers the energy barrier for CO₂ dissociation. materialsproject.org

Modification of Active Sites: In mixed-oxide catalysts, such as K₂O-doped dolomite (B100054) used for biodiesel production, K₂O creates highly basic sites through synergistic interactions with other oxides like CaO and MgO, facilitating the transesterification reaction. nih.gov

While specific transition state calculations on a pure K₂O catalyst are scarce, the theoretical consensus points to its role in facilitating reactions by creating a more electron-rich and basic environment, which alters the energetics of the reaction pathway. mdpi.com

DFT calculations are a cornerstone of ab initio crystal structure prediction, allowing researchers to predict stable and metastable polymorphs of a compound by calculating the total energy of various atomic arrangements.

For potassium oxide, the experimentally known and most stable crystal structure is the cubic antifluorite structure, with the space group Fm-3m (No. 225). nih.gov In this arrangement, the K⁺ ions occupy the tetrahedral sites, and the O²⁻ ions are in a face-centered cubic (FCC) lattice. DFT calculations confirm the stability of this phase, and computed lattice parameters are in good agreement with experimental data.

In addition to the well-known cubic phase, computational materials databases, such as the Materials Project, list other predicted polymorphs of K₂O based on DFT calculations. One such predicted structure is a monoclinic phase with the space group C2/c (No. 15). This structure is calculated to have a slightly higher energy than the ground-state cubic phase, suggesting it may be a metastable polymorph. The ability of DFT to predict such alternative structures is crucial for understanding the material's phase diagram and identifying potential new phases that could be synthesized under specific conditions of temperature and pressure.

PolymorphCrystal SystemSpace GroupStabilitySource
Antifluorite CubicFm-3mGround State nih.gov
Predicted Phase MonoclinicC2/cMetastable (Predicted)

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the evolution of the system over time, providing insight into thermodynamic properties and phase behavior.

MD simulations have been successfully applied to investigate the thermodynamic properties of K₂O, particularly at the nanoscale where properties can differ significantly from the bulk material. A key study performed MD simulations to compute the size-dependent properties of spherical K₂O nanoparticles. icm.edu.plbibliotekanauki.plnih.gov

Cohesive Energy: The cohesive energy, which represents the energy required to separate the constituent atoms to an infinite distance, was found to be size-dependent. The simulations showed a significant change in cohesive energy for nanoparticles with diameters smaller than 5.4 nm. icm.edu.plbibliotekanauki.pl As the particle size decreases, the surface-to-volume ratio increases, leading to a lower average cohesive energy compared to the bulk material due to the under-coordination of surface atoms.

Melting Behavior: A pronounced melting point depression was observed for K₂O nanoparticles compared to the bulk material. MD simulations showed that the melting temperatures of nanoparticles decrease as their diameter is reduced. icm.edu.pl For example, the simulations identified a melting range of 1300-1550 K for the nanoparticles studied, which is lower than the simulated bulk melting point of 1850 K for the stable anti-CaF₂ structure. icm.edu.pl This phenomenon is a common feature of nanomaterials and is attributed to the higher surface energy of smaller particles.

Glass Transition: The simulations also investigated the solid-solid phase transition and glass transition temperatures. The solid-solid phase transition range for K₂O nanoparticles was identified to be within 700-850 K. icm.edu.pl The glass transition temperature, which characterizes the transition from a supercooled liquid to an amorphous solid, is also influenced by particle size in these simulations.

The table below summarizes key findings from MD simulations on K₂O nanoparticles. icm.edu.pl

PropertyObservationNanoparticle DiameterSource
Cohesive Energy Significant change observed< 5.4 nm icm.edu.plbibliotekanauki.pl
Melting Temperature Decreases with decreasing sizeN/A icm.edu.pl
Solid-Solid Transition Occurs in the range of 700-850 KN/A icm.edu.pl
Melting Range Occurs in the range of 1300-1550 KN/A icm.edu.pl

Computational Approaches for Phase Equilibria and Stability

Computational thermodynamics provides a powerful framework for understanding and predicting phase equilibria and stability in complex, multi-component systems containing potassium oxide. These approaches are essential for process optimization and materials design in fields such as ceramics, metallurgy, and geology.

The CALPHAD (CALculation of PHAse Diagrams) methodology is a prominent computational approach for modeling the thermodynamic properties of multi-component systems. d-nb.infothermocalc.comonera.fr This method relies on the development of thermodynamic databases that contain parameters for the Gibbs energy of individual phases. These parameters are obtained by critically evaluating and optimizing available experimental data, such as phase diagrams and thermochemical measurements.

For K₂O-containing systems, thermodynamic databases have been developed for various oxide mixtures, including those relevant to metallurgical slags and glasses. polymtl.capolymtl.ca These databases allow for the calculation of thermodynamic properties of the entire system as a function of temperature, pressure, and composition. The liquid phase in these systems is often described using sophisticated models like the Modified Quasichemical Model or the Ionic Two-Sublattice Model, which can account for the complex interactions between the different oxide components. d-nb.inforesearchgate.net

The development of these thermodynamic models is a meticulous process that involves:

Literature Review: A thorough collection of all available experimental data on phase equilibria and thermodynamic properties for the binary, ternary, and higher-order systems containing K₂O.

Model Selection: Choosing appropriate thermodynamic models for each phase (solid, liquid, and gas) to accurately represent their behavior.

Parameter Optimization: Using the collected experimental data to optimize the model parameters to achieve a self-consistent thermodynamic description of the system.

For example, thermodynamic modeling has been successfully applied to systems such as K₂O-Al₂O₃-SiO₂ and CaO-SiO₂-K₂O. d-nb.inforesearchgate.net These models can predict the stability of various solid phases and the properties of the liquid slag, which are critical for controlling industrial processes.

Once a self-consistent thermodynamic database for a K₂O-containing multi-component system is established, it can be used to predict phase diagrams for any composition and temperature range within the system's boundaries. cam.ac.uk This predictive capability is a major advantage of the CALPHAD approach, as it can significantly reduce the need for extensive and often challenging high-temperature experiments.

Computational software packages that implement the CALPHAD methodology can generate various types of phase diagrams, including:

Isothermal sections: Showing the stable phases at a constant temperature as a function of composition.

Vertical sections (isopleths): Depicting the phase equilibria as a function of temperature for a fixed composition ratio of some components.

Liquidus projections: Illustrating the primary phase field, which is the first solid phase to crystallize from the liquid upon cooling.

For instance, in the context of manganese smelting slags, thermodynamic modeling has been used to predict the effect of K₂O on the liquidus temperature and the stability of different solid phases. These predictions are crucial for preventing operational issues such as furnace accretion and for optimizing the slag's physical and chemical properties.

The following table provides an example of computationally predicted primary phases in a hypothetical K₂O-containing silicate (B1173343) system at different compositions.

Composition (wt%)Primary Crystalline Phase
50% SiO₂, 30% CaO, 10% Al₂O₃, 10% K₂ODiopside (CaMgSi₂O₆)
60% SiO₂, 20% CaO, 10% Al₂O₃, 10% K₂OWollastonite (CaSiO₃)
40% SiO₂, 30% CaO, 20% Al₂O₃, 10% K₂OAnorthite (CaAl₂Si₂O₈)

Note: This table is for illustrative purposes and the actual primary phases would depend on the specific multi-component system being modeled.

Reaction Mechanisms and Chemical Reactivity of Potassium Oxide K₂o

Oxidation and Reduction Processes Involving K₂O

Potassium is known to form several oxides, including potassium oxide (K₂O), potassium peroxide (K₂O₂), and potassium superoxide (B77818) (KO₂). taylorandfrancis.com The interplay between these species is governed by oxidation-reduction reactions, where the oxidation state of oxygen changes. K₂O serves as a key intermediate in the formation and conversion of these higher potassium oxides.

The direct reaction of potassium with oxygen is complex and typically yields a mixture of oxides. While K₂O is the simplest oxide, the reaction often favors the formation of potassium peroxide (K₂O₂) and potassium superoxide (KO₂) under different conditions. wikipedia.orgechemi.com Burning potassium in an excess of oxygen, for instance, primarily yields the superoxide, KO₂. echemi.comquora.com

K₂O can be synthesized through the reduction of potassium peroxide with metallic potassium. wikipedia.org This reaction highlights a redox process where potassium metal acts as the reducing agent.

Reaction: K₂O₂ + 2K → 2K₂O wikipedia.orgquora.com

Alternatively, heating potassium peroxide to 500 °C causes its decomposition into pure potassium oxide and oxygen gas. quora.comepfl.ch

Reaction: 2K₂O₂ → 2K₂O + O₂ quora.comepfl.ch

These reactions demonstrate the pathways through which K₂O is linked to its higher oxides via redox transformations. The superoxide can also be converted to the peroxide in the presence of water at low temperatures. echemi.comquora.com

Key Reactions in the Formation of Potassium Oxides
ReactantsProductsReaction TypeReference
K₂O₂ + 2K2K₂ORedox (Reduction of Peroxide) wikipedia.orgquora.com
2K₂O₂2K₂O + O₂Decomposition (at 500 °C) quora.comepfl.ch
K + O₂ (excess)KO₂Oxidation (of Potassium) echemi.comquora.com

The redox behavior of K₂O is crucial in various multi-component systems, where it can act as a promoter or participate directly in the charge-compensation mechanisms. In the development of cathode materials for potassium-ion batteries, new layered oxides within the K₂O–Fe₂O₃–MnO₂ ternary phase system have been explored. arxiv.org In these materials, the reversible insertion and extraction of potassium ions involve redox chemistry of both the transition metal cations and oxygen anions, highlighting the integral role of the potassium oxide component in the electrochemical process. arxiv.org

In catalysis, K₂O is used as a promoter for iron oxide catalysts in the production of styrene (B11656) from the dehydrogenation of ethylbenzene. taylorandfrancis.com Furthermore, research into thermochemical water and carbon dioxide splitting has investigated potassium-doped ceria-zirconia (Ce₀.₇₅Zr₀.₂₅O₂) materials. rsc.org Studies have shown that doping with potassium cations influences the Ce³⁺/Ce⁴⁺ ratio, which is central to the redox cycle for H₂ and CO production. The addition of potassium enhances the reduction degree and kinetics of the material, demonstrating its significant role in facilitating redox processes even when the potassium ion itself does not change oxidation state. rsc.org

Heterogeneous Reactions of K₂O at Interfaces

The surface chemistry of potassium oxide is of significant interest in catalysis, where its interaction with metal surfaces can dramatically alter the system's reactivity.

The interaction of potassium and oxygen on noble metal surfaces like gold (Au(111)) has been studied to understand the fundamental aspects of alkali metal promotion in catalysis. Using scanning tunneling microscopy (STM) and ambient-pressure X-ray photoelectron spectroscopy (APXPS), researchers have observed the formation of multiple potassium oxide species on the Au(111) surface at temperatures between 300–525 K. scite.ainih.gov

Three distinct types of oxides have been identified on the gold substrate: K₂O₂, K₂O, and a suboxide KOy (where y < 0.5). nih.govresearchgate.net Initially, small aggregates (1–2 nm in size) of K₂O₂ and K₂O form at the "elbow" sites of the herringbone reconstruction of the Au(111) surface. As the potassium coverage increases beyond 0.15 monolayers (ML), larger islands of the oxides, ranging from 20 to 40 nm, appear. These larger islands are predominantly a mixture of K₂O and the KOy suboxide. scite.ainih.govresearchgate.net This research reveals that the structure and oxidation state of the potassium oxide layer are highly dependent on the alkali metal coverage.

Observed Potassium Oxide Species on Au(111) Surface
Potassium CoverageObserved SpeciesStructural FormationReference
Low (&lt;0.15 ML)K₂O₂, K₂OSmall aggregates (1-2 nm) at herringbone elbows scite.ainih.gov
High (&gt;0.15 ML)K₂O, KOy (y &lt; 0.5)Large islands (20-40 nm) scite.ainih.govresearchgate.net

Identifying surface reaction intermediates is crucial for elucidating reaction mechanisms. On the Au(111) surface, the different potassium oxide species (K₂O, K₂O₂, KOy) are themselves key intermediates whose structure and composition dictate the catalytic activity of the surface. scite.ainih.gov A key finding is that the small aggregates of potassium oxide exhibit exceptionally high catalytic activity for CO oxidation, acting as more than simple promoters. scite.airesearchgate.net

In other systems, such as supported K₂O–V₂O₅/Al₂O₃ catalysts, in situ Raman and temperature-programmed surface reaction (TPSR) spectroscopy have been employed to identify surface intermediates during methanol (B129727) oxidation. lehigh.edu These studies identified surface methoxy (B1213986) species (K–OCH₃) as reaction intermediates, whose subsequent decomposition pathways determine the selectivity towards different products like formaldehyde (B43269) or dimethyl ether. The presence of K₂O significantly modifies the surface acidity and redox properties of the V₂O₅/Al₂O₃ catalyst, thereby controlling the reaction mechanism. lehigh.edu The ability to identify such intermediates is key to designing catalysts with specific functionalities. lehigh.eduresearchgate.net

Mechanistic Investigations of K₂O in Energetic Composites

While not always a primary ingredient, the formation and reactions of K₂O are integral to the mechanisms of certain energetic materials, such as propellants and thermites that use potassium-based oxidizers. For example, gunpowder is a mixture of potassium nitrate (B79036) (KNO₃), charcoal, and sulfur. wikipedia.org The decomposition of KNO₃ is a critical step that supplies oxygen for the rapid combustion of the fuel components. wikipedia.org A potential high-temperature reaction in such a system involves metallic potassium (formed from reduction) reacting with the nitrate to produce potassium oxide directly:

Reaction: 2KNO₃ + 10K → 6K₂O + N₂ wikipedia.orgquora.comepfl.ch

This reaction illustrates a pathway for the in situ formation of K₂O within an energetic composite, which can then participate in subsequent reactions.

In studies of thermites containing aluminum fuel and various potassium oxysalts (e.g., KClO₄, KIO₄, KNO₃), the reaction mechanism is dictated by the decomposition of the oxidizer and the interaction with the fuel. researchgate.net For reactive thermites, the ignition is linked to the melting of aluminum and its interaction with gaseous oxygen released from the oxidizer. The formation of stable, refractory oxides is a key part of the energy release. In these systems, the ultimate thermodynamic product of the potassium cation is often a stable oxide or other salt, and the transient chemistry involves the formation and reaction of species like K₂O in the condensed or gas phase at high temperatures. The specific role and reaction pathways of K₂O in these complex, fast-reacting systems are areas of ongoing investigation.

Oxygen Release Mechanisms from Potassium Oxysalts

Potassium oxysalts, such as chlorates, perchlorates, and nitrates, serve as potent oxidizers in various chemical reactions due to their ability to release oxygen upon thermal decomposition. The efficacy and reaction characteristics of these oxysalts are closely linked to the temperature at which they release oxygen. A lower oxygen release temperature is often associated with higher reaction rates and greater reactivity. ucr.edu

The superiority of oxysalts as oxidizers compared to many metal oxides can be attributed to their higher oxygen content and the lower bond energy of the nonmetal-oxygen pair within the oxysalt anion. ucr.edu The thermal decomposition of these salts breaks these bonds, liberating molecular oxygen. For instance, potassium nitrate (KNO₃) decomposes upon heating to produce potassium nitrite (B80452) (KNO₂) and oxygen gas. quora.comyoutube.com Similarly, potassium chlorate (B79027) (KClO₃) decomposes into potassium chloride (KCl) and oxygen. quora.com

The heating rate can influence the exact temperature of oxygen release. Under ultrafast heating conditions (e.g., ~10⁵ K/s), the oxygen release temperature for most microscale potassium oxysalts increases by a modest 30–100 K compared to slow heating rates (e.g., 10 K/min). ucr.edu

Table 1: Reactivity of Various Potassium Oxysalt Thermites

Potassium OxysaltRelative ReactivityGas GenerationReaction Mechanism Type
Potassium Persulfate (K₂S₂O₈)HighHighGas-Phase
Potassium Perchlorate (KClO₄)HighHighGas-Phase
Potassium Iodate (KIO₃)HighHighGas-Phase
Potassium Nitrate (KNO₃)HighHighGas-Phase
Potassium Sulfate (K₂SO₄)LowLowCondensed-Phase
Potassium Phosphate (K₃PO₄)LowLowCondensed-Phase

This table summarizes the general reactivity and characteristics of thermites containing different potassium oxysalts based on findings from combustion studies. ucr.eduresearchgate.net

Condensed Phase vs. Gas-Phase Reaction Mechanisms

The reaction mechanism for composites involving potassium oxysalts, such as thermites, can be broadly categorized into two types: condensed-phase and gas-phase reactions. The dominant mechanism is largely determined by the properties of the oxysalt, particularly its oxygen release temperature. ucr.edu

In contrast, a condensed-phase reaction mechanism occurs when the reaction proceeds without the significant release of gaseous oxygen. ucr.eduucr.edu This process involves the transport of oxygen anions at the interface between the fuel and the oxidizer. ucr.edu This mechanism is typical for less reactive thermites, such as those containing Al with K₂SO₄ or K₃PO₄. ucr.edu These reactions are characterized by ignition temperatures that are much higher than the melting point of the fuel but lower than the decomposition temperature of the oxysalt. This indicates that the reaction initiates while the components are in intimate contact in a liquid or solid state. ucr.edu Unlike gas-phase reactions, the ignition temperatures for condensed-phase reactions are generally insensitive to ambient pressure. ucr.edu Post-combustion analysis of nanothermites often reveals large product particles that could not have been formed from a vapor-phase condensation mechanism within the available time, suggesting that the primary energy release occurs through a condensed-state route. ucr.edu

Role of K₂O in High-Temperature Corrosion Phenomena

Potassium compounds, including those that can form from or act as precursors to potassium oxide, play an active and often detrimental role in the high-temperature corrosion of metallic alloys, particularly in environments such as biomass-fired boilers. abo.fidoria.fi The presence of potassium salts, like potassium carbonate (K₂CO₃) and potassium chloride (KCl), can significantly accelerate the oxidation rate of steels. abo.fichalmers.se The corrosive action is not solely due to anions like chloride but involves the active participation of the potassium ion itself. abo.firsc.org

The fundamental corrosion process involves the breakdown of the protective oxide layers that form on high-temperature alloys. For many stainless steels and nickel-based alloys, this protective layer is primarily composed of chromium(III) oxide (Cr₂O₃). doria.firesearchgate.net Potassium compounds react with this layer, leading to its degradation and allowing for accelerated oxidation and material wastage. chalmers.seresearchgate.net

Influence of Oxygen Sources (e.g., H₂O vapor) on Corrosion Mechanisms

Water vapor (H₂O) is a common component in combustion environments and can significantly influence the corrosion mechanisms involving potassium. The presence of water vapor can affect the oxidation behavior of steels, and its impact can vary depending on the specific potassium salts present. abo.fi For instance, in laboratory exposures of various steels, water vapor was found to alter the oxidation behavior when no salt or when KCl was present. However, its effect was not remarkable in the presence of K₂CO₃. abo.fi

In some contexts, an increase in water vapor has been observed to decrease the measurable corrosion attack on certain austenitic stainless steels. dtu.dkresearchgate.net This has been suggested to be due to competitive adsorption on active sites on the material's surface. dtu.dk

Furthermore, water vapor can participate directly in the initial steps of corrosion. Thermodynamic models and experimental results suggest that KCl can react with H₂O at high temperatures to form potassium hydroxide (B78521) (KOH) and hydrogen chloride (HCl). rsc.org The resulting KOH is highly reactive and can then attack the protective Cr₂O₃ layer, initiating the corrosion cascade. rsc.org

Formation of Corrosive Species (e.g., K₂CrO₄)

A key step in the potassium-induced corrosion of chromium-containing alloys is the formation of potassium chromate (B82759) (K₂CrO₄). abo.firesearchgate.net This compound is formed when potassium salts, such as KCl or K₂CO₃, react with the protective chromium oxide scale on the alloy's surface. chalmers.seresearchgate.netresearchgate.net

The reaction can be generalized as the interaction of potassium compounds with chromium(III) oxide, often in the presence of an oxygen source: 4KCl + Cr₂O₃ + 2.5O₂ + 2H₂O → 2K₂CrO₄ + 4HCl rsc.orgresearchgate.net 2K₂CO₃ + Cr₂O₃ + 1.5O₂ → 2K₂CrO₄ + 2CO₂

The formation of K₂CrO₄ is a critical step because it destroys the protective Cr₂O₃ layer. doria.firesearchgate.net This process acts as a sink for chromium, depleting it from the surface oxide and rendering the scale non-protective. chalmers.seresearchgate.net The loss of a stable chromia layer leads to the rapid growth of a less-protective, often iron-rich, duplex scale, which allows for continued and accelerated corrosion. chalmers.se Potassium chromate itself is a yellowish crystalline solid that is soluble in water and can be a component of the corrosive molten salt deposits found on boiler components. abo.finih.gov This destruction of the protective scale is considered the initiation stage of the accelerated corrosion process. doria.fichalmers.se

Catalytic Applications and Mechanistic Insights of Potassium Oxide K₂o

K₂O as a Catalyst Promoter

The application of potassium oxide as a promoter is widespread, with notable impacts on reactions such as CO oxidation, ammonia (B1221849) synthesis, CO₂ hydrogenation, and soot combustion.

The addition of potassium to platinum-based catalysts supported on alumina (B75360) (Pt/Al₂O₃) has been shown to significantly enhance the catalytic activity for CO oxidation. researchgate.net A key aspect of this promotion is the weakening of the bond between carbon monoxide and the platinum surface. researchgate.net This effect reduces the surface coverage of CO, which is a known inhibitor of the reaction, thereby facilitating the adsorption of oxygen. In-situ Fourier-transform infrared spectroscopy has revealed that CO desorption from K-promoted Pt/Al₂O₃ is easier compared to the unpromoted catalyst. researchgate.net This weakening of the CO-Pt interaction lowers the energy barrier for the reaction between adsorbed CO and oxygen species, leading to an increased reaction rate. researchgate.net

Furthermore, on gold catalysts supported on reducible oxides, small aggregates of potassium oxide have demonstrated very high catalytic activity for CO oxidation, acting as more than just plain promoters. researchgate.net The presence of potassium can also accelerate reoxidation of the catalyst due to enhanced conductivity associated with lattice distortion and ion vacancies.

Table 1: Effect of K-promotion on CO Oxidation over Pt/Al₂O₃ Catalysts

Catalyst Activation Energy (kJ/mol) CO Reaction Order Relative Activity
2.0Pt/Al₂O₃ 63.6 ~ -0.5 Baseline

This table is generated based on data indicating that K-containing catalysts have lower activation energies and higher CO reaction orders compared to K-free ones, leading to enhanced activity. researchgate.net

In the Haber-Bosch process, one of the most significant industrial chemical processes, potassium oxide is a crucial electronic promoter for iron-based catalysts. mdpi.com The primary role of K₂O is to accelerate the rate-limiting step of the reaction, which is the dissociation of dinitrogen (N₂) molecules on the iron surface. rsc.org The potassium in K₂O readily donates electrons to the iron catalyst and subsequently to the adsorbed N₂ molecules. nih.gov This electron transfer weakens the strong triple bond of the N₂ molecule, facilitating its cleavage into nitrogen atoms, which can then be hydrogenated to form ammonia. rsc.orgnih.gov

Potassium oxide is a widely used promoter in iron-based and cobalt-based catalysts for the hydrogenation of carbon dioxide (CO₂) to valuable hydrocarbons, a process often coupled with Fischer-Tropsch synthesis. The addition of K₂O enhances the catalyst's activity and influences the product selectivity, often favoring the formation of higher hydrocarbons and olefins. rsc.org

On an in-situ synthesized K-Co₂C catalyst, a selectivity to C₂+ hydrocarbons of up to 67.3% has been achieved at 300°C. nih.govnih.gov Mechanistic studies suggest that the K₂O promoter facilitates the dissociation of CO₂. researchgate.net For instance, on a Co₂C (101) surface, the presence of a K₂O promoter reduces the energy barrier for the direct splitting of CO₂ to CO. wpmucdn.com Furthermore, potassium promotion can enhance the carburization of the catalyst, which is a critical step in forming the active phase for hydrocarbon synthesis. researchgate.net The K promoter assists in the formation of surface carbon species, which are essential intermediates in the C-C coupling reactions that lead to the formation of longer-chain hydrocarbons. nih.govnih.gov

Table 2: Influence of K₂O Promoter on CO₂ Dissociation Energy

Catalyst Surface Energy Barrier for CO₂ Splitting (eV)
Co₂C (101) 1.10

This table is based on findings that show a reduction in the energy barrier for CO₂ dissociation with the addition of a K₂O promoter. wpmucdn.com

Potassium-based catalysts are highly effective for the oxidation of soot, which is a significant component of diesel engine exhaust. The high mobility of potassium species is a key factor in its catalytic activity, as it enhances the contact between the solid catalyst and the solid soot particles. conicet.gov.ar It is believed that at high temperatures, molten potassium compounds can spread over the soot particles, providing active sites for oxidation. conicet.gov.ar

The mechanism of soot oxidation over potassium-promoted catalysts is thought to involve an electron transfer process. researchgate.net Potassium can activate gaseous oxygen, and the high mobility of potassium species facilitates the transport of these reactive oxygen species to the soot particles. researchgate.net Studies on K/SrTiO₃ catalysts have shown that the introduction of potassium significantly lowers the soot ignition temperature. researchgate.net The promotional effect is attributed to both the enhancement of oxygen surface mobility and the creation of oxygen vacancies in the catalyst structure. researchgate.net

Mechanistic Elucidation of K₂O's Catalytic Role

The promoting action of K₂O is fundamentally linked to its ability to alter the surface chemistry of the catalyst, specifically its acidity and reducibility.

The addition of potassium oxide, an alkali metal oxide, generally increases the basicity and decreases the acidity of a catalyst surface. researchgate.net This modification of the acid-base properties can have a profound impact on catalytic performance. For instance, in reactions where acidic sites are detrimental, such as those prone to coking, the addition of K₂O can enhance catalyst stability. nih.gov On V₂O₅/Al₂O₃ catalysts, the addition of K₂O has been shown to decrease the number of active surface acidic sites and increase the number of surface basic sites. lehigh.edu

Potassium oxide also significantly influences the reducibility of the active metal oxides in a catalyst. The effect of potassium on reducibility can vary depending on the specific catalytic system. In some cases, potassium has been found to lower the reducibility of metal oxides. For example, in K-Cu/ZrO₂ catalysts, potassium ions were found to lower the reducibility of the cupric oxide species. researchgate.net Conversely, in other systems, such as Co/MnOₓ catalysts used for ethanol (B145695) steam reforming, potassium doping was found to have a positive impact on the reducibility of cobalt and manganese oxides, leading to enhanced activity. nih.gov Temperature-programmed reduction (TPR) studies on Au/ceria-zirconia catalysts have shown that the addition of potassium shifts the low-temperature reduction peak to higher temperatures, indicating a stabilization of the surface oxygen and a decrease in reducibility. mdpi.com This change in reducibility was directly correlated with a decrease in the catalyst's activity for CO oxidation. mdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula
Potassium oxide K₂O
Carbon monoxide CO
Platinum Pt
Alumina (Aluminum oxide) Al₂O₃
Gold Au
Dinitrogen N₂
Iron Fe
Ammonia NH₃
Carbon dioxide CO₂
Cobalt Co
Cobalt carbide Co₂C
Strontium titanate SrTiO₃
Vanadium pentoxide V₂O₅
Copper(II) oxide CuO
Zirconia (Zirconium dioxide) ZrO₂
Manganese oxide MnOₓ

Activation of Reactants and Formation of Active Sites

Potassium oxide (K₂O), when used as a promoter in heterogeneous catalysis, significantly influences the activation of reactant molecules and the formation of active sites primarily through electronic modifications of the catalyst surface. The addition of potassium is known to increase the surface basicity of catalysts. By donating electrons to the catalyst support or active metal, K₂O can enhance the activation of acidic molecules like CO₂. acs.org This electronic promotion facilitates the adsorption and subsequent transformation of reactants. For instance, in the context of CO₂ hydrogenation, potassium can tailor the ratio of nondissociated to dissociated CO by strengthening linear CO adsorption and weakening the bridging adsorption of CO. acs.org

The promotion by K₂O can also be selective in its influence on different reactants. In higher alcohol synthesis from CO₂ hydrogenation over Cu-Fe-based catalysts, a moderate amount of potassium can balance the activation of CO, providing an optimal surface concentration of *CHₓ and *CO species necessary for coupling reactions. acs.org Simultaneously, the potassium promoter can suppress the activation of H₂, thereby inhibiting undesirable side reactions like excessive hydrogenation or alkylation. acs.org This modulation of reactant activation is crucial for directing the reaction pathway towards the desired products.

The formation of active sites is also directly impacted. On perovskite-supported catalysts for carbon combustion, the catalytic activation of potassium carbonate (a precursor to K₂O under reaction conditions) involves its decomposition into K⁺ and CO₃²⁻ ions. These K⁺ ions are then activated by reacting with active oxygen on the perovskite surface at temperatures lower than the typical activation temperature of K₂CO₃ itself. researchgate.net In MoS₂ catalysts for methanethiol (B179389) synthesis, the addition of potassium increases the mobility of surface oxygen or sulfur atoms, which promotes certain reaction pathways while hindering others. acs.org This demonstrates that K₂O's role is not merely as a passive electronic modifier but as an active component in the creation and maintenance of catalytically active centers.

Impact on Catalyst Dispersion and Stability

The influence of potassium oxide on catalyst dispersion and stability is complex and highly dependent on the specific catalytic system and preparation methods. In some cases, the addition of K₂O can lead to an increase in the catalyst's surface area. For example, in Ni/Al₂O₃ catalysts used for CO₂ reforming of methane (B114726), the addition of K₂O was found to increase the surface area and enhance the basic properties of the catalyst, which in turn improved CO₂ adsorption. irost.ir

However, potassium doping can also have detrimental effects on the physical structure of the catalyst. It has been observed that potassium addition can lead to sintering of the catalyst particles, which results in a decrease in the number of active sites. rsc.org For instance, in cobalt catalysts for ammonia synthesis, potassium doping resulted in catalyst sintering and a reduction in surface basicity. This led to a loss of active sites, primarily due to the coverage of the cobalt surface by residual potassium species. rsc.org Similarly, in studies of KOH/Al₂O₃ catalysts, a reduction in surface area was attributed to the coverage of the support surface by potassium compounds and the blocking of catalyst pores. mdpi.com

In-situ and Operando Studies of K₂O-Promoted Catalysis

In-situ and operando spectroscopic techniques are indispensable for understanding the dynamic nature of K₂O-promoted catalysts under actual reaction conditions. These methods provide real-time insights into the structural and electronic changes of the catalyst, the nature of active sites, and the reaction mechanisms. osti.govresearchgate.net Techniques such as X-ray Absorption Spectroscopy (XAS) and Infrared (IR) Spectroscopy are particularly powerful in this regard. mdpi.comescholarship.org

Operando XAS has been employed to monitor the evolution of potassium species during catalytic processes. For example, in the study of potassium compounds in catalytic soot oxidation, operando potassium K-edge X-ray Absorption Near Edge Structure (XANES) experiments revealed structural changes as a function of temperature. researchgate.net These studies showed that an initial mixture of hydrated K₂CO₃·xH₂O and KHCO₃ transformed into well-defined K₂CO₃ between 100-200 °C. As the temperature increased further, a shift in spectral features indicated an increased dispersion of K₂CO₃, which was more pronounced in the presence of soot, suggesting an enhanced mobility of the potassium species due to its interaction with the reactant. researchgate.net

Spatiotemporal operando methodologies have provided mechanistic insights into integrated CO₂ capture and reduction on K-promoted Cu/Al₂O₃ catalysts. rsc.org These studies revealed that the unique potassium state exothermically captures CO₂ as surface carbonates, which are then rapidly reduced to CO in a hydrogen atmosphere. The transformation of these surface carbonates to formates alters the reaction path, slowing down the reduction to CO. rsc.org

In-situ and operando studies are crucial for establishing structure-activity relationships. tue.nl For instance, in the reverse water gas shift reaction over K-promoted Cu/β-Mo₂C catalysts, in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) analyses, combined with gas switching experiments, suggested that both redox and associative mechanisms coexist, with formate (B1220265) species acting as key intermediates in the conversion of CO₂ to CO. researchgate.net These advanced characterization techniques allow researchers to observe the catalyst at work, bridging the gap between its static state and its dynamic behavior during catalysis. researchgate.netnih.gov

Deactivation Mechanisms of K₂O-Promoted Catalysts

Alkali Poisoning Effects on Catalytic Performance

Alkali metals, including potassium, are known to act as potent poisons for many types of catalysts, particularly those with acidic sites. acs.orgenergy.gov The poisoning effect of K₂O often manifests as a significant decrease in catalytic activity, even at low concentrations. osti.govpnnl.gov The primary mechanism of this "alkali poisoning" is the neutralization of acid sites on the catalyst surface. nih.gov

In many catalytic reactions, such as Selective Catalytic Reduction (SCR) of NOx with ammonia, both Brønsted and Lewis acid sites play a crucial role in activating reactants. Potassium species can titrate these active sites, rendering them ineffective. acs.org For example, on V₂O₅-WO₃/TiO₂ catalysts, the addition of K₂O leads to a sharp decrease in the number and strength of Brønsted acid sites, which are essential for NH₃ adsorption. acs.org This directly correlates with a decrease in SCR activity. Similarly, on CeO₂-WO₃/TiO₂ catalysts, the presence of potassium results in a notable decline in acid concentration, particularly Lewis acid sites, leading to diminished reduction capability and catalyst deactivation. nih.gov

The poisoning effect is not limited to acid-base catalysis. In biomass conversion processes using bifunctional catalysts like Pt/TiO₂, potassium can preferentially poison strong Lewis acid sites at low loadings (<800 ppm), significantly reducing activity for reactions like alcohol dehydration. acs.org At higher loadings, potassium begins to accumulate at the metal-support interface, poisoning interfacial active sites required for reactions such as hydrodeoxygenation (HDO) and CO oxidation. acs.orgosti.gov The severity of deactivation can depend on the specific potassium compound and its interaction with the catalyst. nih.gov

The physical deposition of potassium compounds can also contribute to deactivation by blocking catalyst pores, which restricts reactant access to active sites. nih.gov This pore blockage reduces the specific surface area and pore volume of the catalyst. nih.gov

Table 1: Impact of Potassium Loading on Pt/TiO₂ Catalyst Activity

K Loading (ppm)Primary Poisoning TargetImpacted ReactionsUnaffected Reactions (at low loading)
< 800Strong Lewis acid sitesAcid-catalyzed alcohol dehydrationAlkene hydrogenation, m-cresol (B1676322) HDO, CO oxidation
> 800Pt-TiO₂ interfacial sitesHDO, CO oxidation-

Data compiled from research on bifunctional Pt/TiO₂ catalysts. acs.orgosti.gov

Structural and Electronic Changes Leading to Deactivation

The deactivation of catalysts by potassium oxide involves significant structural and electronic alterations beyond simple site blocking. researchgate.net Structurally, the addition of potassium can lead to the formation of new, often inactive, chemical phases through reaction with the active components of the catalyst. For instance, in V₂O₅-based catalysts, high concentrations of K₂O can cause potassium to react with V₂O₅ to form KVO₃, a compound with poor catalytic activity. acs.org This chemical transformation fundamentally changes the nature of the catalyst surface.

Another critical structural change is sintering. The presence of alkali metals can promote the agglomeration of both the support material and the active metal particles, especially at high reaction temperatures. This leads to a loss of active surface area and, consequently, a drop in catalytic performance. rsc.org

From an electronic perspective, potassium can modify the redox properties of the catalyst. H₂-TPR and XPS analyses of V₂O₅-WO₃/TiO₂ catalysts have shown that potassium leads to a decrease in the surface redox ability. researchgate.net This is detrimental for reactions that rely on a redox cycle, as it may reduce the capacity for oxygen adsorption and activation. researchgate.net On Ce-based SCR catalysts, potassium poisoning leads to a decrease in the concentration of Ce³⁺ ions and surface oxygen vacancies, which are crucial for the catalyst's redox performance. nih.gov This diminished reducibility of the active metal species is a key factor in deactivation. nih.gov

Potassium Oxide K₂o in Advanced Materials Science

K₂O in Glass and Glass-Ceramic Systems

Potassium oxide (K₂O) plays a significant role as a network modifier in various glass and glass-ceramic systems. Its incorporation influences the material's structure, thermal behavior, and ultimately, its physical and chemical properties. In advanced materials science, the controlled addition of K₂O is a key strategy for designing glasses and glass-ceramics with tailored functionalities for specific applications.

Influence of K₂O on Glass Formation and Crystallization Behavior

The presence of potassium oxide significantly impacts the formation of glass and its tendency to crystallize upon heat treatment. As a flux, K₂O can lower the viscosity of the glass melt, which can facilitate the crystallization process. For instance, in the Li₂O-SiO₂-Al₂O₃-P₂O₅-ZnO dental glass-ceramic system, the addition of K₂O has been shown to reduce viscosity and improve crystallization, leading to the formation of more lithium disilicate crystals nih.gov. In some phosphate-based glass systems, K₂O can prevent unwanted crystallization and promote glass formation researchgate.net.

The introduction of K₂O can also influence the crystallization kinetics. In some systems, it acts as a nucleating agent, while in others, it primarily contributes to crystal growth. For example, in certain aluminosilicate (B74896) glasses, amorphous phase separation, influenced by alkali oxides like K₂O, appears to be a crucial precursor to nucleation and crystal growth researchgate.net.

Table 1: Effect of K₂O on Crystallization in Different Glass Systems

Glass SystemEffect of K₂O AdditionObserved Crystalline PhasesReference
Li₂O-SiO₂-Al₂O₃-P₂O₅-ZnOReduces viscosity, improves crystallizationLithium disilicate nih.gov
CaO-TiO₂-P₂O₅-SiO₂Prevents crystallization, promotes glass formation- researchgate.net
SiO₂-K₂O-Na₂O-Al₂O₃-TiO₂-CaOIncreases the amount of leucite phase with higher K₂O/SiO₂ ratioLeucite chula.ac.th

Structural Role of K₂O in Silicate (B1173343) and Borate (B1201080) Glasses

In silicate and borate glasses, potassium oxide acts as a network modifier. The potassium ions (K⁺) disrupt the continuous network of glass formers like silica (B1680970) (SiO₂) or boron trioxide (B₂O₃). This disruption occurs through the breaking of bridging oxygen bonds (e.g., Si-O-Si or B-O-B) and the creation of non-bridging oxygens (NBOs). The K⁺ ions then provide charge compensation for these NBOs.

In borate glasses, the role of K₂O is more complex due to the "borate anomaly." At low concentrations, the addition of K₂O causes a conversion of three-coordinated boron atoms (BO₃) into four-coordinated boron atoms (BO₄) researchgate.netijrrr.com. This initially strengthens the network. However, as the K₂O content increases further, the formation of NBOs on BO₃ units begins to dominate, leading to a weakening of the network structure ijrrr.com. Raman spectroscopy studies on potassium borate glasses have shown that for low K₂O content, one boron atom in a boroxol ring transforms to four-fold coordination, and at higher concentrations (from 20 mol% K₂O), a second boron atom in the ring undergoes this transformation researchgate.net. This conversion from BO₄ to BO₃ units with NBOs has been observed with increasing K₂O content ijrrr.com.

Formation and Properties of K₂O-containing Crystalline Phases in Glass-Ceramics (e.g., Leucite, Barium Potassium Titanates)

The controlled crystallization of K₂O-containing glasses can lead to the formation of glass-ceramics with specific crystalline phases that impart desirable properties.

Leucite (KAlSi₂O₆): Leucite is a potassium aluminum silicate and a key crystalline phase in many dental glass-ceramics. Its formation is central to achieving the desired mechanical properties and thermal expansion in these materials taylorandfrancis.comcas.cz. Leucite-based glass-ceramics are typically produced from glasses in the K₂O-Al₂O₃-SiO₂ system chula.ac.thtaylorandfrancis.com. The chemical composition of leucite is K₂O·Al₂O₃·4SiO₂ taylorandfrancis.com. The crystallization of leucite can be controlled by the glass composition and the heat treatment schedule chula.ac.thulakbim.gov.tr. Increasing the K₂O/SiO₂ ratio in the parent glass generally leads to an increased amount of the leucite phase upon crystallization chula.ac.th. Leucite is valued for its high coefficient of thermal expansion, which is crucial for matching with metal substrates in dental restorations taylorandfrancis.comcas.cz.

Barium Potassium Titanates: In glass-ceramics derived from systems containing BaO, TiO₂, and K₂O, various barium titanate phases can be formed. These materials are of interest for their dielectric properties. For instance, in glasses containing K₂O, PbO, BaO, Al₂O₃, B₂O₃, and TiO₂, crystalline phases such as Ba₄Ti₁₂O₂₇, Ti₇O₁₃, and BaTiO₃ have been identified after heat treatment mdpi.comsemanticscholar.org. The presence of K₂O in the initial glass composition can influence the crystallization temperatures and the final phase assemblage mdpi.com. Barium titanate itself is a ferroelectric material with a high dielectric constant, making these glass-ceramics potentially useful in electronic applications like capacitors youtube.com.

Table 2: Properties of K₂O-Containing Crystalline Phases in Glass-Ceramics

Crystalline PhaseChemical FormulaParent Glass System ExampleKey PropertiesReference
LeuciteKAlSi₂O₆K₂O-Al₂O₃-SiO₂High thermal expansion, strengthening phase in dental ceramics taylorandfrancis.comcas.cz
Barium TitanateBaTiO₃K₂O-BaO-B₂O₃-Al₂O₃-TiO₂High dielectric constant, ferroelectric, piezoelectric mdpi.comyoutube.com

Optical and Electrical Properties of K₂O-Modified Glasses and Glass-Ceramics

The addition of K₂O to glass systems modifies their optical and electrical properties.

Electrical Properties: As an alkali oxide, K₂O introduces mobile K⁺ ions into the glass structure, making the glass an ionic conductor. The DC conductivity of potassium silicate glasses has been observed to decrease sharply at K₂O concentrations of 5 mol% or less nasa.gov. The activation energy for ionic conduction also shows a strong dependence on the K₂O concentration nasa.gov. When K₂O is present with another alkali oxide, such as Na₂O, the "mixed alkali effect" is often observed. This phenomenon typically results in a non-linear variation in electrical conductivity, with a pronounced minimum at a specific ratio of the two alkali ions mdpi.comresearchgate.net. This effect is attributed to the interactions between the different types of alkali ions, which hinder their mobility within the glass network mdpi.com. The dielectric properties, including the dielectric constant and dielectric loss, are also influenced by the presence and concentration of K₂O, often showing trends related to the mixed alkali effect researchgate.netbiointerfaceresearch.com.

K₂O in Advanced Ceramics

Beyond its role in glasses and glass-ceramics, potassium oxide is also intentionally incorporated into the formulations of advanced ceramics to achieve specific functionalities.

Incorporation of K₂O in Ceramic Formulations for Specific Functionalities

The addition of K₂O to ceramic batches can serve several purposes, from acting as a fluxing agent to modifying the final properties of the sintered ceramic.

In traditional ceramics, such as porcelain, K₂O (often introduced through feldspar) acts as a flux, lowering the vitrification temperature and promoting the formation of a glassy phase that binds the crystalline components. In advanced ceramics, this fluxing action can be harnessed to control densification and microstructure. For example, in ceramic glazes, K₂O is a primary flux that increases the melting ability and lowers the viscosity of the molten glaze aip.org. The ratio of K₂O to other oxides like CaO can be adjusted to control the properties of the final glaze, such as its microhardness and glossiness aip.orgresearchgate.net.

In the realm of bioactive ceramics, the substitution of Na₂O with K₂O in Na₂O-CaO-P₂O₅-SiO₂ systems has been shown to enhance the bioactivity of the material. K₂O is known to play a role in proper cell function and can stimulate the bone formation process. Research indicates that the partial replacement of Na₂O with K₂O increases the apatite-forming ability of the ceramic when immersed in simulated body fluid, making it more suitable for applications in bone defect filling and fracture repair repec.org.

Furthermore, in the development of materials with specific thermal expansion characteristics, such as leucite-containing ceramics, the amount of K₂O is a critical parameter. Increasing the proportion of alkali metal oxides like K₂O can increase the coefficient of thermal expansion of the resulting porcelain cas.cz.

Studies on K₂O Additions in Perovskite-Structured Oxides and other Advanced Ceramic Materials

The incorporation of potassium oxide (K₂O) into perovskite-structured oxides and other advanced ceramic materials has been a subject of significant research. These studies aim to tailor the material's properties for specific applications by modifying its crystal structure and microstructure.

In perovskite oxides, which have a general chemical formula of ABO₃, the addition of K₂O can influence the A-site cation arrangement. For instance, in layered perovskites like K₂La₂Ti₃O₁₀, the potassium ions are situated between the perovskite layers. The exfoliation of these layers to create nanosheets enhances the catalytic surface area, which is advantageous for processes like photocatalytic water splitting nsf.gov. Research on lanthanum cobalt oxide perovskite catalysts has explored the effect of potassium doping on their structure and catalytic activity for nitric oxide oxidation researchgate.net.

Furthermore, K₂O plays a role in the formation of anion-deficient perovskite oxides. Materials such as AM₁₋ₓAlₓO₃₋ₓ (where A can be Na or K, and M is Nb or Ta) are examples of such compounds that exhibit oxide ion conduction osti.gov. The perovskite-like K₃TiOF₅ showcases a complex (3+1)-dimensional commensurate structure induced by octahedrally coordinated potassium ions osti.govnsf.gov.

In the broader field of advanced ceramics, K₂O is recognized as a potent flux. glazy.orgdigitalfire.com It is often introduced into ceramic formulations through materials like feldspar. guidechem.com Similar to sodium oxide (Na₂O), K₂O can react with silicon dioxide (SiO₂) and aluminum oxide (Al₂O₃) to form a glassy phase. This glass phase fills the pores within the ceramic body, which promotes sintering, increases mechanical strength, and enhances the transparency of the final product. guidechem.com

Studies on multicomponent glaze systems (SiO₂-Al₂O₃-CaO-MgO-Na₂O-K₂O-BaO-ZnO-ZrO₂) have shown that varying the Na₂O/K₂O molar ratio significantly impacts the phase composition and microstructure. An increase in the amount of K₂O tends to decrease the content of crystalline phases, leading to a more amorphous, or glassy, structure. mdpi.com This can result in a smoother surface finish for the glaze. The research indicates that K₂O acts as a strong structure modifier, influencing the formation of crystalline phases like andesine. mdpi.com

Effect of K₂O on Sintering and Microstructure of Ceramics

The presence of potassium oxide (K₂O) significantly influences the sintering behavior and the resulting microstructure of ceramic materials. As an alkali metal oxide, K₂O acts as a powerful flux, lowering the melting point of the ceramic mixture and promoting the formation of a liquid phase at lower temperatures. glazy.org This liquid phase facilitates the rearrangement and densification of solid particles, a process central to sintering.

The primary mechanism by which K₂O enhances sintering is through the formation of a glassy phase. By dissolving components like silicon dioxide (SiO₂) and aluminum oxide (Al₂O₃), K₂O helps to create a molten glass that fills the voids between the ceramic particles. guidechem.com This accelerates the sintering process, leading to a denser and stronger ceramic body. guidechem.com

In glazes, an increased amount of potassium oxide has been shown to decrease the content of crystalline phases, favoring a more amorphous or glassy microstructure. mdpi.com This can lead to a smoother surface finish. The influence of K₂O on the final microstructure is also dependent on the sintering temperature and time. As the sintering temperature increases, the porosity of the ceramic generally decreases up to an optimal point, beyond which porosity can increase again. bohrium.com For instance, in one study, the porosity of a glass-ceramic decreased as the sintering temperature rose from 850°C to 925°C, but then increased when the temperature was further elevated to 950°C. bohrium.com

The table below summarizes the effects of K₂O on the sintering and microstructure of different ceramic systems based on recent studies.

Ceramic SystemEffect of K₂O AdditionKey Findings
CaO-MgO-Al₂O₃-SiO₂ Glass-CeramicsSubstitution for Na₂ORefined augite grain size to 24–33 nm, enhancing hardness. Reduced the degree of densification. bohrium.com
Multicomponent GlazesIncreased K₂O contentDecreased crystalline phase content, leading to a more amorphous structure and smoother surface. mdpi.com
General Ceramic BodiesFluxing agentPromotes the formation of a glassy phase, accelerating sintering and improving mechanical strength. guidechem.com

Potassium Oxide in Thin Film Technology

The application of potassium oxide (K₂O) extends into the realm of thin film technology, where it is utilized for its unique optical and electronic properties. The ability to deposit and control the characteristics of K₂O-containing thin films is crucial for their integration into various advanced devices.

Deposition Techniques for K₂O Thin Films

The deposition of thin films containing potassium oxide can be achieved through various methods, each offering distinct advantages in terms of film quality, uniformity, and control over stoichiometry. While specific deposition techniques for pure K₂O thin films are not extensively detailed in the provided search results, the general principles of thin film deposition can be applied.

Common physical vapor deposition (PVD) techniques such as sputtering and pulsed laser deposition (PLD) are viable options. In sputtering, a target material containing potassium is bombarded with high-energy ions, causing atoms to be ejected and deposited onto a substrate. For PLD, a high-power laser is used to ablate a target, creating a plasma plume that condenses on the substrate to form a thin film.

Chemical vapor deposition (CVD) methods, including atomic layer deposition (ALD) , offer precise control over film thickness and composition at the atomic level. In ALD, the substrate is sequentially exposed to different precursor gases that react with the surface in a self-limiting manner.

The choice of deposition technique depends on the desired film properties and the specific application. For instance, ALD would be suitable for applications requiring highly conformal and ultrathin films with precise thickness control.

Structural and Optical Characterization of K₂O-containing Thin Films

The structural and optical properties of thin films containing potassium oxide are critical to their performance in electronic and optical devices. Characterization techniques are employed to understand the crystal structure, surface morphology, and optical behavior of these films.

Structural characterization is often performed using techniques such as X-ray diffraction (XRD) to determine the crystal structure and phase composition of the film. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) can be used to visualize the surface morphology and internal microstructure.

Optical characterization involves measuring the interaction of light with the thin film. Spectroscopic ellipsometry and spectrophotometry are common techniques used to determine the refractive index, extinction coefficient, and band gap of the material. The presence of K₂O can influence the optical properties of the host material. For example, in glazes, K₂O is known to contribute to a more brilliant and glossy appearance. digitalfire.com

Applications in Advanced Electronic Materials (excluding human trials)

Thin films containing potassium oxide have potential applications in various advanced electronic materials. The dielectric properties of K₂O make it a candidate for use in capacitor and gate dielectric applications. The ability of K₂O to modify the structure of other materials can be exploited to enhance their electronic properties.

Solid State Chemistry of Potassium Oxide K₂o Systems

Phase Equilibria Studies in Multi-Component K₂O Systems

Phase equilibria studies are crucial for determining the stable phases and their relationships at different temperatures, pressures, and compositions. These studies provide essential data for materials science, geology, and various industrial processes.

K₂O-SiO₂ Systems

The potassium oxide-silicon dioxide (K₂O-SiO₂) system is of significant interest in geochemistry, petrology, and the manufacturing of glass and ceramics. Research has focused on understanding the structure of crystalline phases that form in melts of this system. The phase diagram for the K₂O-SiO₂ system reveals the formation of several potassium silicate (B1173343) compounds.

Physicochemical modeling of K₂O-SiO₂ melts has been conducted across a wide range of compositions, from pure silica (B1680970) to 60 mol% K₂O. These models, often adjusted with experimental data from techniques like high-temperature Raman spectroscopy, help in understanding the distribution of structural units within the melt at various temperatures.

The thermodynamic properties of the K₂O-SiO₂ system have been studied using methods such as Knudsen effusion mass spectrometry. These studies have determined the Gibbs energies of formation for solid potassium silicates, including K₂O·4SiO₂, K₂O·2SiO₂, and K₂O·SiO₂. The thermodynamic functions of the liquid solutions are often described using associated-solution models, which assume the existence of binary associates and SiO₂ polymer complexes in the melts. These models, combined with the thermodynamic functions of the solid compounds, are used to compute the phase diagram.

Below is a table summarizing key invariant points in the K₂O-SiO₂ system.

Temperature (°C)Mol% SiO₂Phases in Equilibrium
714 ± 6~50Liquid ↔ K₄SiO₄ + K₂SiO₃ (Eutectic)
97650Melting point of K₂SiO₃
131866.7Melting point of K₂Si₂O₅

This table is based on available phase diagram data and thermodynamic modeling. The exact compositions and temperatures can vary slightly between different studies.

K₂O-B₂O₃ Systems

The potassium oxide-boron oxide (K₂O-B₂O₃) system has been investigated to understand the formation and stability of various potassium borate (B1201080) compounds. Liquid-solid phase equilibria in this binary system have been studied in detail, particularly in the concentration range of 48-84 mol% B₂O₃, using techniques such as vibration and thermal analysis.

These studies have provided precise data on liquidus temperatures and have determined the temperatures of nonvariant transformations. The melting points of several compounds have been refined. It has been confirmed that a compound with the formula 5K₂O·19B₂O₃ melts congruently at approximately 770 ± 2 °C and crystallizes at a composition of around 80 mol% B₂O₃ researchgate.net. The existence of other compounds, such as 2K₂O·3B₂O₃ and 2K₂O·5B₂O₃, has been identified within narrow temperature ranges researchgate.net. Furthermore, it has been found that potassium triborate (2K₂O·3B₂O₃) exhibits a metastable point of congruent melting researchgate.net.

Key findings from phase equilibria studies of the K₂O-B₂O₃ system are summarized in the table below.

CompoundFormulaMelting Point (°C)Melting Behavior
Potassium Pentaborate5K₂O·19B₂O₃770 ± 2Congruent
Potassium Triborate2K₂O·3B₂O₃-Metastable congruent melting
-2K₂O·5B₂O₃-Stable in a narrow temperature range

Data is based on detailed thermal and vibration analysis of the system. researchgate.net

K₂O-MgO-Fe₂O₃-Al₂O₃-SiO₂ Systems

The five-component system K₂O-MgO-Fe₂O₃-Al₂O₃-SiO₂ is highly complex and is relevant to the study of various geological formations, particularly metamorphic rocks. Direct experimental data on the phase equilibria of this specific five-component oxide system are scarce in the literature. However, insights can be drawn from studies of related subsystems.

One of the most relevant investigated subsystems is the K₂O-FeO-MgO-Al₂O₃-SiO₂-H₂O (KFMASH) system, which is crucial for understanding mineral assemblages in silica-undersaturated metapelitic rocks. In these studies, computational thermodynamic modeling, using tools like THERMOCALC, is employed to construct pressure-temperature (P-T) projections. These projections help in the quantitative analysis of mineral assemblages. For instance, in the KFMASH system, the stability of mineral assemblages containing sapphirine and quartz has been investigated.

It is important to note that the presence of FeO instead of Fe₂O₃ and the inclusion of H₂O in the KFMASH system significantly influences the phase equilibria compared to the pure oxide system K₂O-MgO-Fe₂O₃-Al₂O₃-SiO₂. The oxidation state of iron and the presence of a hydrous phase will introduce different mineral assemblages and alter the stability fields of various phases. Therefore, while studies on the KFMASH system provide a foundational understanding, direct extrapolation to the five-component oxide system must be done with caution.

Thermodynamic Characterization of K₂O Solid Solutions and Compounds

The thermodynamic characterization of K₂O-containing solid solutions and compounds is essential for predicting their stability and reactivity. A key thermodynamic parameter is the standard Gibbs energy of formation.

Determination of Standard Gibbs Energy of Formation

The standard Gibbs free energy of formation (ΔGf°) is the change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states. This value is a fundamental measure of the thermodynamic stability of a compound. The standard Gibbs free energy of formation can be determined experimentally or calculated from standard enthalpy of formation (ΔHf°) and standard entropy (S°) values.

For potassium oxide and its related compounds, these values have been determined and are crucial for thermodynamic modeling of multicomponent systems. The table below lists the standard Gibbs energy of formation for K₂O and several of its compounds.

CompoundFormulaStandard Gibbs Energy of Formation (ΔGf°) (kJ/mol)
Potassium OxideK₂O-322.1
Potassium MetasilicateK₂SiO₃-1455.73
Potassium Dihydrogen PhosphateKH₂PO₄-1419.2
Tripotassium PhosphateK₃PO₄Value not readily available
Potassium BorateK₂B₆O₁₀Value not readily available

Values are for the solid state at 298.15 K. The Gibbs free energy of formation for some complex compounds can be estimated through thermodynamic modeling but may not be experimentally determined. aalto.fi

High-Temperature Behavior and Phase Stability

Potassium oxide (K₂O) exhibits complex behavior at elevated temperatures, characterized by phase transitions, a distinct melting point, and eventual decomposition rather than boiling. Its stability is highly dependent on temperature and atmospheric conditions.

At room temperature, potassium oxide exists as a pale yellow crystalline solid with a stable cubic antifluorite crystal structure (space group Fm-3m) webqc.orgicm.edu.pl. Upon heating, K₂O undergoes several reversible crystalline transformations before melting. Differential thermal analysis has identified these solid-state phase transitions occurring at 317 °C, 372 °C, and 446 °C cdnsciencepub.com. Molecular dynamics simulations have also indicated that the stable anti-CaF₂ structure is disrupted at temperatures above 1100 K (827 °C), transitioning to a different, unspecified phase icm.edu.pl.

The melting point of potassium oxide is reported to be approximately 740 °C (1,364 °F) webqc.orgorchidsinternationalschool.com. However, there are conflicting reports suggesting decomposition may begin at temperatures as low as 350 °C americanelements.comchemicalbook.com. Under normal conditions, K₂O does not exhibit a boiling point; instead, it undergoes thermal decomposition at higher temperatures webqc.orgorchidsinternationalschool.com.

The decomposition of potassium oxide is a subject of varied research findings. In an inert atmosphere or vacuum, disproportionation has been observed at temperatures above 300-400 °C, where the oxide ion reduces the potassium ion quora.com. Specifically, heating K₂O above 400 °C in a vacuum can cause it to decompose into potassium peroxide (K₂O₂) and potassium metal sciencemadness.org. This disproportionation of the monoxide into peroxide and metal has been noted to occur at a temperature near its final crystalline transition phase of 446 °C cdnsciencepub.com. Conversely, pure potassium oxide can be synthesized by heating potassium peroxide to 500 °C, at which point it decomposes to yield K₂O and oxygen wikipedia.org.

The following tables summarize the key thermal properties and phase transition temperatures for potassium oxide.

Table 1: Thermal Properties of Potassium Oxide (K₂O)

PropertyValueNotes
Melting Point740 °C (1013 K)Decomposes at elevated temperatures instead of boiling webqc.orgorchidsinternationalschool.com.
Boiling PointNot applicableDecomposes before boiling webqc.orgorchidsinternationalschool.com.
Decomposition Temperature> 350 °CDisproportionates into K₂O₂ and K metal above 400 °C in vacuum americanelements.comchemicalbook.comquora.comsciencemadness.org.

Table 2: Observed Crystalline Phase Transition Temperatures for K₂O

Transition TemperatureMethod of Observation
317 °C (590 K)Differential Thermal Analysis cdnsciencepub.com
372 °C (645 K)Differential Thermal Analysis cdnsciencepub.com
446 °C (719 K)Differential Thermal Analysis cdnsciencepub.com
> 827 °C (1100 K)Molecular Dynamics Simulation icm.edu.pl

Potassium Oxide K₂o in Environmental Chemistry and Geochemistry

Role of K₂O in Ash Chemistry

The chemistry of ash, particularly from biomass combustion, is heavily influenced by the presence of alkali metal oxides, with potassium oxide being a primary component.

Rice husk ash (RHA) is a significant by-product of rice milling and is known for its high silica (B1680970) content, but it also contains notable amounts of metallic oxides, with potassium oxide often being one of the most abundant ripublication.comresearchgate.net. The concentration and characteristics of K₂O in RHA are influenced by several factors, including combustion temperature and heating rate.

Studies have shown that the concentration of K₂O in rice husk ash varies with the combustion temperature. Generally, higher concentrations of K₂O (ranging from 0.2% to 0.37%) are observed at lower combustion temperatures (400-800°C), while lower concentrations (0.06-0.20%) are found at higher temperatures (900-1000°C) ripublication.comresearchgate.net. This decrease in K₂O concentration at higher temperatures is attributed to its interaction with silica to form potassium silicates ripublication.com. The duration of combustion, however, appears to have minimal effect on the K₂O concentration ripublication.comresearchgate.net.

The presence of potassium in rice husks has been linked to the coloration of the resulting ash, particularly at high temperatures ripublication.comresearchgate.net. High heating rates during combustion at 900°C and 1000°C tend to produce grey-colored ash, whereas lower heating rates result in milky-white ash ripublication.comresearchgate.net. The formation of grey or black particles is associated with unburnt carbon dissolving into the molten potassium on the surface of the rice husks at elevated temperatures semarakilmu.com.my.

Table 1: Effect of Combustion Temperature on K₂O Concentration in Rice Husk Ash This interactive table provides data on the concentration of potassium oxide at different combustion temperatures.

Combustion Temperature (°C) K₂O Concentration (%)
400 - 800 0.2 - 0.37
900 - 1000 0.06 - 0.20

Data sourced from research on rice husk ash analysis. ripublication.comresearchgate.net

In high-temperature environments, such as during the combustion of biomass, potassium oxide readily interacts with silica (SiO₂). This reaction leads to the formation of potassium silicates, which have lower melting points and can cause significant operational issues like slagging and fouling in boilers cabidigitallibrary.orgresearchgate.net. The formation of these sticky molten silicates occurs at temperatures as low as 750°C cabidigitallibrary.org.

The reaction between K₂O and SiO₂ is a critical aspect of ash chemistry. At temperatures between 400-1000°C, the interaction of potassium and silica in rice husks is likely to occur, leading to the formation of potassium polysilicate (K₂SiO₃) ripublication.com. This interaction is more pronounced at higher temperatures (900-1000°C), which explains the lower detectable levels of free K₂O in the ash at these temperatures ripublication.com. The K₂O in the ash is believed to be in a form that is not easily volatilized, suggesting it is bound with silica on the surface of the char ripublication.com. The formation of various potassium silicates is dependent on the molar ratios of the reactants and the surrounding gas atmosphere dtu.dk.

K₂O in Geochemical Cycles and Mineral Interactions

Potassium is a fundamental element in the Earth's crust and participates in various geochemical cycles, moving between the lithosphere, hydrosphere, atmosphere, and biosphere wikipedia.orgwikipedia.org. The study of K₂O in minerals and its isotopic composition provides valuable insights into geological processes.

The phase equilibria of multi-component systems involving K₂O are crucial for understanding the formation and stability of minerals in metamorphic and igneous rocks. The K₂O-MgO-Fe₂O₃-Al₂O₃-SiO₂ (KFMASH) system is particularly relevant for studying metapelitic rocks (metamorphosed mudstones and shales).

Calculated P-T (pressure-temperature) projections for silica-undersaturated mineral assemblages within the KFMASH system help in quantitatively analyzing the stability of minerals like sapphirine, spinel, and corundum researchgate.net. These phase equilibria studies indicate that the presence of K₂O significantly influences the stability fields of different mineral assemblages compared to simpler systems like FeO-MgO-Al₂O₃-SiO₂ (FMAS) researchgate.net. The interactions within these complex systems govern the mineralogical composition of rocks under varying geological conditions.

The stable isotopes of potassium (³⁹K and ⁴¹K) have emerged as powerful tracers for continental weathering processes pnas.orgnih.govunc.edu. Silicate (B1173343) weathering is a key process in the global potassium cycle, and approximately 90% of the potassium in the dissolved load of rivers is derived from this process pnas.orgnih.gov.

During chemical weathering, potassium isotopes fractionate, with the heavier isotope (⁴¹K) being preferentially partitioned into the aqueous phase (river water) pnas.org. This leaves the weathered rock and resulting soils (saprolites) enriched in the lighter isotope (³⁹K) columbia.eduresearchgate.netescholarship.org. The degree of this isotopic fractionation, often expressed as δ⁴¹K, correlates with the intensity of silicate weathering pnas.org. For instance, studies on weathered basalts have shown significant K depletion and isotopic fractionation, with δ⁴¹K values in bauxites showing a positive correlation with K₂O content columbia.edu. Similarly, the weathering of granite shows a decrease in δ⁴¹K values with increased weathering intensity researchgate.netescholarship.org.

This isotopic fractionation makes the potassium isotope system a valuable proxy for understanding continental weathering, which has implications for the global carbon cycle and climate regulation pnas.orgumn.edu. By analyzing the K isotopic composition of river water, sediments, and weathering profiles, scientists can gain insights into the rates and mechanisms of silicate weathering on a continental scale.

Table 2: Potassium Isotope Fractionation during Weathering of Granite This interactive table illustrates the change in δ⁴¹K values with increasing weathering of granite.

Weathering Stage δ⁴¹K (‰)
Unweathered Granite -0.493 ± 0.030
Most Weathered Saprolite -0.628 ± 0.021

Data from studies on granite weathering profiles. researchgate.netescholarship.org

Q & A

Q. What is the chemical formula and structural configuration of K2O, and how does its ionic bonding influence reactivity?

Potassium oxide (K₂O) is an ionic compound comprising two potassium cations (K⁺) and one oxide anion (O²⁻) arranged in a cubic antifluorite crystal lattice . The ionic nature of K₂O renders it highly reactive with water, forming potassium hydroxide (KOH) exothermically:

K2O+H2O2KOH(ΔH < 0)\text{K}_2\text{O} + \text{H}_2\text{O} \rightarrow 2\text{KOH} \quad \text{(ΔH < 0)}

This reactivity necessitates inert storage conditions (e.g., anhydrous environments) to prevent unintended hydrolysis .

Q. What standardized methods are used to synthesize high-purity K₂O for laboratory studies?

The most common synthesis method involves thermal oxidation of metallic potassium in controlled oxygen environments:

4K+O22K2O4\text{K} + \text{O}_2 \rightarrow 2\text{K}_2\text{O}

Alternative methods include decomposing potassium nitrate (KNO3\text{KNO}_3) at 400–600°C or reacting potassium peroxide (K2O2\text{K}_2\text{O}_2) with excess potassium . Researchers must monitor temperature gradients to avoid side products like potassium superoxide (KO2\text{KO}_2) .

Q. How does K₂O’s basicity compare to other alkali metal oxides, and what experimental precautions are required?

K₂O is a strong base (pH ~13 in aqueous solutions), more reactive than Na2O\text{Na}_2\text{O} but less than Cs2O\text{Cs}_2\text{O} due to potassium’s intermediate electronegativity. Handling requires PPE (gloves, goggles) and fume hoods to mitigate corrosive KOH formation during hydration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in K₂O content measurements across analytical techniques (e.g., XRF vs. ICP-OES)?

Discrepancies arise from matrix effects and sample preparation. For example:

  • XRF : Sensitive to surface composition but may underestimate K₂O in silicate matrices due to absorption effects.
  • ICP-OES : Requires acid digestion, which can hydrolyze K₂O to KOH, altering stoichiometry. Calibration with certified reference materials (CRMs) and cross-validation via gravimetric analysis are recommended .

Q. What experimental designs optimize K₂O dosing in agricultural soil studies while controlling for confounding variables?

A split-plot design with randomized blocks is effective:

  • Main plots : Vary K₂O doses (e.g., 0–160 kg ha⁻¹).
  • Subplots : Control organic matter (e.g., goat manure) to isolate K₂O effects. Soil pH, moisture, and cation-exchange capacity must be monitored to account for K⁺ leaching .

Q. Why do K₂O-based fertilizers report “K equivalents” instead of direct K₂O content, and how does this impact nutrient modeling?

Fertilizer labels use K2O\text{K}_2\text{O} equivalents to standardize potassium content across compounds (e.g., KCl\text{KCl} vs. K2CO3\text{K}_2\text{CO}_3). Conversion factors:

%K=%K2O×0.83\%\text{K} = \%\text{K}_2\text{O} \times 0.83

Misreporting can lead to overestimation of bioavailable K⁺, requiring adjustments in nutrient models .

Q. What advanced spectroscopic techniques characterize K₂O’s role in glass and ceramic matrices?

  • Raman Spectroscopy : Identifies K–O vibrational modes (400–600 cm⁻¹) to assess bonding in silicate glasses.
  • XPS : Quantifies surface K⁺ distribution, critical for corrosion resistance in optical glasses. Cluster analysis (e.g., R-type) correlates K₂O with co-occurring oxides (SnO2\text{SnO}_2, SrO\text{SrO}) in ancient glass artifacts .

Q. How do synthesis routes impact K₂O’s catalytic performance in methane oxidation reactions?

Sol-gel-derived K₂O exhibits higher surface area (~50 m²/g) and catalytic activity than thermally oxidized samples due to mesoporous structures. However, residual hydroxyl groups from sol-gel processing may deactivate active sites, requiring post-synthesis calcination at 500°C .

Methodological Considerations

  • Contradiction Analysis : Discrepancies in reported K₂O melting points (740–900°C) stem from impurities (e.g., KO2\text{KO}_2) in synthesis. Differential scanning calorimetry (DSC) under argon minimizes oxidation artifacts .
  • Environmental Impact : K₂O leaching in soils elevates pH and salinity. Isotopic tracing (41K^{41}\text{K}) quantifies mobility in groundwater systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.